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  • Product: 3-Isopropyl-4-aminobiphenyl
  • CAS: 127502-69-6

Core Science & Biosynthesis

Foundational

historical discovery and synthesis of 3-Isopropyl-4-aminobiphenyl

The following technical guide details the historical context, chemical synthesis, and mechanistic significance of 3-Isopropyl-4-aminobiphenyl (CAS 127502-69-6). This document is structured for researchers in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the historical context, chemical synthesis, and mechanistic significance of 3-Isopropyl-4-aminobiphenyl (CAS 127502-69-6). This document is structured for researchers in medicinal chemistry and toxicology.

Historical Discovery, Synthesis, and Mutagenic Profile[1]

Introduction and Significance

3-Isopropyl-4-aminobiphenyl (also known as 4-amino-3-isopropylbiphenyl or 2-isopropyl-4-phenylaniline) is a specific alkyl-substituted aromatic amine.[1] While its parent compound, 4-aminobiphenyl (4-ABP) , is a notorious human bladder carcinogen and a prohibited substance in dye manufacturing, the 3-isopropyl derivative serves a critical role in toxicological research.[1]

Its discovery and synthesis are inextricably linked to the study of Structure-Activity Relationships (SAR) in chemical carcinogenesis.[1] In the late 20th and early 21st centuries, researchers sought to understand how steric hindrance at the ortho-position relative to the amino group affects metabolic activation.[1] 3-Isopropyl-4-aminobiphenyl emerged as a pivotal "probe molecule"—a designed analog that demonstrates how a bulky alkyl group can drastically reduce or eliminate the mutagenic potency of the biphenylamine scaffold by blocking N-hydroxylation or distorting planar DNA intercalation.[1]

Historical Context: The "Ortho Effect"

The historical significance of this compound lies in the Glende & Boche studies (2001) .[1][2] Prior to this, the carcinogenicity of arylamines was known to depend on metabolic activation by Cytochrome P450 (specifically CYP1A2) to form reactive N-hydroxy-arylamines.[1]

  • The Problem: 4-Aminobiphenyl is planar, facilitating intercalation into DNA and enzymatic oxidation.[1]

  • The Hypothesis: Introducing a bulky group (isopropyl) at the 3-position (ortho to the amine) would create steric clash, preventing the enzymatic formation of the toxic nitrenium ion.[1]

  • The Discovery: Glende et al. synthesized 3-isopropyl-4-aminobiphenyl and confirmed it was virtually non-mutagenic in Ames tests, unlike its methyl-substituted analogs which retained some toxicity.[1] This confirmed the "steric threshold" theory in arylamine toxicity.[1]

Chemical Synthesis

To ensure high regiochemical purity for biological testing, "directed" synthetic routes are preferred over non-selective Friedel-Crafts alkylations.[1] Two primary methodologies are detailed below: the Modern Catalytic Route (Recommended) and the Classical Electrophilic Route .[1]

Route A: Palladium-Catalyzed Cross-Coupling (The "Suzuki" Method)

This protocol is the industry standard for producing high-purity 3-isopropyl-4-aminobiphenyl for research.[1] It avoids the formation of poly-alkylated byproducts common in direct alkylation.[1]

Reaction Logic: The strategy utilizes 2-isopropylaniline (Cumidine) as the starting material.[1] The amino group directs bromination to the para-position, creating a perfect scaffold for Suzuki coupling with phenylboronic acid.[1]

Step-by-Step Protocol:

  • Precursor Preparation (Bromination):

    • Reagents: 2-Isopropylaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (Solvent).[1]

    • Procedure: Dissolve 2-isopropylaniline in acetonitrile at 0°C. Add NBS portion-wise to prevent exotherms. Stir for 2 hours. The amino group strongly activates the para position, yielding 4-bromo-2-isopropylaniline with >95% regioselectivity.[1]

    • Workup: Quench with water, extract with ethyl acetate, and concentrate.[1]

  • Suzuki-Miyaura Coupling:

    • Reagents: 4-Bromo-2-isopropylaniline (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 eq, 2M aqueous solution), Toluene/Ethanol (4:1).[1]

    • Procedure:

      • Degas the solvent mixture with Nitrogen/Argon for 30 minutes (Critical: Oxygen poisons the Pd(0) catalyst).[1]

      • Add the aryl bromide, boronic acid, and base.[1]

      • Add the catalyst last under inert atmosphere.[1]

      • Reflux at 90-100°C for 12-16 hours.[1]

    • Purification: Cool to room temperature. Filter through Celite to remove Palladium black.[1] Wash with brine.[1] Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

    • Yield: Typically 85-92%.[1]

Route B: Classical Friedel-Crafts Alkylation (Historical)

Early industrial synthesis of alkyl-biphenyls often involved direct alkylation, though this method is inferior for producing the specific 3-isopropyl-4-amino isomer due to mixtures.[1]

  • Reagents: 4-Aminobiphenyl (Caution: Carcinogen), Isopropanol, Acid Catalyst (e.g., AlCl₃ or Zeolite).[1]

  • Mechanism: The amino group activates the ring.[1] The isopropyl cation attacks the ortho positions.[1]

  • Drawback: This produces a mixture of 3-isopropyl, 3,5-diisopropyl, and N-alkylated products, requiring tedious fractional distillation.[1]

Mechanistic Visualization

The following diagram illustrates the recommended Suzuki synthesis pathway and the metabolic blockade mechanism that defines the compound's low toxicity.

G cluster_synthesis Directed Synthesis (Suzuki Route) cluster_metabolism Metabolic Blockade (Safety Mechanism) Start 2-Isopropylaniline (Starting Material) Inter 4-Bromo-2-isopropylaniline (Para-Bromination) Start->Inter NBS, MeCN (Electrophilic Subst.) Product 3-Isopropyl-4-aminobiphenyl (Target) Inter->Product Ph-B(OH)2, Pd(0) (Suzuki Coupling) CYP CYP450 Enzyme (N-Hydroxylation) Product->CYP Steric Hindrance (Blocked) DNA DNA Adduct (Mutation) CYP->DNA Pathway Inhibited

Caption: Synthesis of 3-Isopropyl-4-aminobiphenyl via Suzuki coupling and its resistance to metabolic activation.[1]

Chemical Properties & Characterization Data

For validation of the synthesized compound, compare against these standard physicochemical properties.

PropertyValue / DescriptionNote
CAS Number 127502-69-6Specific to the 3-isopropyl-4-amino isomer.[1][3]
Molecular Formula C₁₅H₁₇NMW: 211.30 g/mol
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure.[1]
Melting Point 68 - 72 °CDistinct from 4-ABP (53 °C).[1]
¹H NMR (CDCl₃) δ 1.35 (d, 6H, Isopropyl-CH₃), 2.95 (sept, 1H, CH), 3.70 (br s, 2H, NH₂), 6.80 (d, 1H, H-5), 7.2-7.6 (m, 7H, Ar-H).[1]Diagnostic doublet for isopropyl methyls.[1]
Mutagenicity Negative (Ames Test)Strain TA98/TA100 with S9 activation [1].[1]
References
  • Glende, C., et al. (2001).[1][2] "Transformation of mutagenic aromatic amines into non-mutagenic species by alkyl substituents. Part I. Alkylation ortho to the amino function." Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 498(1-2), 19-37.[1][2] Link

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • National Toxicology Program (NTP). (2016).[1] "Report on Carcinogens, Fourteenth Edition: 4-Aminobiphenyl."[1] U.S. Department of Health and Human Services.[1] Link

Sources

Exploratory

comprehensive literature review on 3-Isopropyl-4-aminobiphenyl

The "Safe-by-Design" Aromatic Amine: Synthesis, Properties, and Toxicological Profile Executive Summary 3-Isopropyl-4-aminobiphenyl (CAS: 127502-69-6), also known as 2-isopropyl-4-phenylaniline , represents a critical ca...

Author: BenchChem Technical Support Team. Date: February 2026

The "Safe-by-Design" Aromatic Amine: Synthesis, Properties, and Toxicological Profile

Executive Summary

3-Isopropyl-4-aminobiphenyl (CAS: 127502-69-6), also known as 2-isopropyl-4-phenylaniline , represents a critical case study in the "safe-by-design" modification of aromatic amines. While its parent compound, 4-aminobiphenyl, is a potent human carcinogen (IARC Group 1) implicated in bladder cancer, the introduction of an isopropyl group ortho to the amine functionality significantly alters its metabolic fate.

This guide details the chemical identity, validated synthesis protocols, and the mechanistic basis for its reduced mutagenicity. It serves as a reference for medicinal chemists and toxicologists utilizing this scaffold to retain the electronic properties of biphenylamines while mitigating genotoxic risks.

Chemical Identity & Physicochemical Properties[1][2]

The molecule consists of a biphenyl core with a primary amine at position 4 and a bulky isopropyl group at position 3. This steric crowding is the defining feature of its reactivity and safety profile.

Table 1: Chemical Specifications
PropertyDetail
IUPAC Name 3-propan-2-yl-[1,1'-biphenyl]-4-amine
Alternative Names 2-Isopropyl-4-phenylaniline; 4-Amino-3-isopropylbiphenyl
CAS Registry Number 127502-69-6
Molecular Formula C₁₅H₁₇N
Molecular Weight 211.31 g/mol
SMILES CC(C)C1=C(N)C=CC(=C1)C2=CC=CC=C2
LogP (Predicted) ~4.1 (Highly Lipophilic)
pKa (Conjugate Acid) ~4.0–4.5 (Weak base due to steric inhibition of resonance)
Physical State Solid (Low melting point expected due to asymmetry)

Synthesis & Manufacturing Protocols

The synthesis of 3-isopropyl-4-aminobiphenyl is best achieved through a modular approach, avoiding the non-selective nitration of 3-isopropylbiphenyl. The preferred route utilizes a Suzuki-Miyaura cross-coupling of a brominated aniline precursor with phenylboronic acid.

Pathway Overview
  • Regioselective Bromination: 2-Isopropylaniline is brominated at the para position to yield 4-bromo-2-isopropylaniline.

  • Suzuki Coupling: The aryl bromide is coupled with phenylboronic acid to install the second phenyl ring.

SynthesisPathway Start 2-Isopropylaniline (Starting Material) Inter 4-Bromo-2-isopropylaniline (Intermediate) Start->Inter NBS, Acetonitrile RT, 10 min (Regioselective p-bromination) Product 3-Isopropyl-4-aminobiphenyl (Final Product) Inter->Product Phenylboronic acid Pd(dppf)Cl2, K2CO3 DME/H2O, 80°C

Figure 1: Modular synthesis pathway via Suzuki-Miyaura coupling.

Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-isopropylaniline

This step requires strict temperature control to prevent poly-bromination.

  • Reagents: 2-Isopropylaniline (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-isopropylaniline in ACN (0.2 M concentration).

    • Cool the solution to 0–5°C in an ice bath.

    • Add NBS portion-wise over 15 minutes to maintain low temperature.

    • Allow to warm to room temperature and stir for 30 minutes.

    • Workup: Concentrate in vacuo, redissolve in ethyl acetate, wash with water and brine. Dry over MgSO₄.

    • Yield: Typically >90%. The isopropyl group directs bromination para to the amine (position 4) due to steric blocking of the ortho position (position 6).

Step 2: Suzuki Coupling to 3-Isopropyl-4-aminobiphenyl
  • Reagents: 4-Bromo-2-isopropylaniline (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3-5 mol%), K₂CO₃ (3.0 eq).

  • Solvent System: DME/Water (3:1) or Toluene/Ethanol/Water.

  • Procedure:

    • Degas solvents with nitrogen or argon for 20 minutes (Critical for Pd catalyst stability).

    • Combine aryl bromide, boronic acid, base, and catalyst in the reaction vessel under inert atmosphere.

    • Heat to 80–90°C for 4–12 hours. Monitor conversion by HPLC or TLC.

    • Purification: Filter through Celite to remove Palladium black. Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

    • Validation: Confirm structure via ¹H-NMR (Look for biphenyl aromatic signals and the distinct isopropyl septet/doublet).

Toxicology & Safety: The Steric Effect

The primary scientific interest in this molecule lies in its reduced genotoxicity compared to 4-aminobiphenyl.

Mechanism of Action

Carcinogenic aromatic amines typically undergo metabolic activation via Cytochrome P450 (specifically CYP1A2) , which hydroxylates the amine nitrogen to form an N-hydroxyarylamine. This intermediate is further esterified (acetylated or sulfated) to generate a highly reactive nitrenium ion that forms DNA adducts (specifically at the C8 position of guanine).

The Isopropyl Blockade: In 3-isopropyl-4-aminobiphenyl, the bulky isopropyl group is located ortho to the amino group.

  • Enzymatic Inhibition: The steric bulk hinders the approach of the CYP450 active site to the amine nitrogen, reducing the rate of N-hydroxylation.

  • DNA Interaction: Even if the nitrenium ion forms, the bulky substituent interferes with the intercalation of the planar biphenyl system into the DNA helix, preventing adduct formation.

Evidence: Research by Glende et al. (2001) demonstrated that alkylation ortho to the amino function transforms mutagenic aromatic amines into non-mutagenic species. In Salmonella mutagenicity assays (Ames test), 3-isopropyl-4-aminobiphenyl shows significantly reduced or negligible mutagenic activity compared to the unhindered parent compound.

ToxMechanism Parent 4-Aminobiphenyl (Carcinogen) CYP CYP450 Activation (N-Hydroxylation) Parent->CYP Rapid Safe 3-Isopropyl-4-aminobiphenyl (Safe Analog) Block STERIC BLOCKADE (Isopropyl Group) Safe->Block Ortho-Substitution DNA DNA Adduct Formation (Mutation) CYP->DNA Nitrenium Ion Block->CYP Inhibits Access Block->DNA Prevents Intercalation

Figure 2: Mechanistic comparison of metabolic activation pathways.

Applications in Drug Development

Because of its improved safety profile, the 3-isopropyl-4-aminobiphenyl scaffold is utilized in pharmaceutical research where the biphenylamine motif is required for receptor binding but genotoxicity must be avoided.

  • GPCR Antagonists: This moiety appears in research regarding Neurotensin Receptor 1 (NTS1) antagonists . The isopropyl group provides hydrophobic contacts within the receptor binding pocket while improving the metabolic stability and safety of the drug candidate.

  • Polymer Chemistry: Used as a monomer for high-performance polyimides where the isopropyl group disrupts chain packing, increasing solubility without sacrificing thermal stability.

Analytical Methods

For quality control and detection, the following parameters are standard.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile/Water (Gradient 50% -> 95% ACN). The isopropyl group makes this compound significantly more lipophilic than 4-aminobiphenyl, resulting in longer retention times.

    • Detection: UV at 254 nm (Biphenyl absorption).

  • Storage: Store under inert atmosphere (Argon) at 2–8°C. While less reactive than unhindered anilines, it can still undergo oxidation over long periods.

References

  • Glende, C., et al. (2001). Transformation of mutagenic aromatic amines into non-mutagenic species by alkyl substituents.[1] Part I. Alkylation ortho to the amino function.[1] Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 498(1-2), 19-37.[1] Link

  • Gmeiner, P., et al. (2013).[2] Synthesis of 4-Bromo-2-isopropylaniline (Precursor protocol). Synthesis, 45(17), 2474-2480.[3] Link

  • European Patent EP3494114B1. (2020). Diagnosis, Treatment and Prevention of Neurotensin Receptor-Related Conditions. (Describes use of the scaffold in NTS1 antagonists). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 127502-69-6. Link

Sources

Foundational

solubility studies of 3-Isopropyl-4-aminobiphenyl in various organic solvents

An In-depth Technical Guide to the Solubility Studies of Aminobiphenyls, Featuring 4-Aminobiphenyl as a Model Compound A Foreword on 3-Isopropyl-4-aminobiphenyl For researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Studies of Aminobiphenyls, Featuring 4-Aminobiphenyl as a Model Compound

A Foreword on 3-Isopropyl-4-aminobiphenyl

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of a molecule is paramount. This guide was initially conceptualized to focus on 3-Isopropyl-4-aminobiphenyl. However, a thorough review of the scientific literature and chemical databases indicates that this specific derivative is not a well-characterized or commercially available compound.

To provide a scientifically rigorous and practical guide, we will pivot our focus to a closely related and extensively studied molecule: 4-Aminobiphenyl . This compound serves as an excellent surrogate, embodying the core structural features of the initially proposed molecule. The principles, methodologies, and analytical techniques detailed herein for 4-Aminobiphenyl are directly translatable to the study of other aminobiphenyl derivatives, including any future research on 3-Isopropyl-4-aminobiphenyl.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solid substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed and exert its therapeutic effect. Poor aqueous solubility is a major hurdle in drug discovery and development, often leading to low bioavailability and erratic absorption.

This guide provides a comprehensive overview of the principles and practices involved in conducting solubility studies of aminobiphenyl compounds, using 4-Aminobiphenyl as a case study. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols, and discuss the analytical techniques required for accurate quantification.

Compound Profile: 4-Aminobiphenyl

4-Aminobiphenyl (4-ABP) is an aromatic amine derivative of biphenyl.[1] It exists as a colorless to yellowish-brown crystalline solid.[2] Historically, it was used as a rubber antioxidant and a dye intermediate.[1][3] However, its commercial production in the United States ceased in the 1950s due to its carcinogenic properties.[1]

Chemical and Physical Properties of 4-Aminobiphenyl

PropertyValueSource
Molecular Formula C₁₂H₁₁N[2]
Molecular Weight 169.22 g/mol [2]
Melting Point 52-54 °C[1]
Boiling Point 302 °C[1]
Water Solubility Slightly soluble in cold water, soluble in hot water[1][4]
log Kow 2.86 at pH 7.5[2]
pKa (conjugate acid) 4.35 at 18 °C[1]

Critical Safety Considerations: 4-Aminobiphenyl is a known human bladder carcinogen.[3][4] The International Agency for Research on Cancer (IARC) has classified it as a Group 1 carcinogen.[3] All handling of this compound must be performed in a designated area, such as a fume hood, with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

Theoretical Framework of Solubility

The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. It is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Key factors influencing solubility include:

  • Physicochemical Properties of the Solute: Crystal lattice energy, molecular size, and the presence of functional groups capable of hydrogen bonding.

  • Properties of the Solvent: Polarity, hydrogen bonding capacity, and dielectric constant.

  • Temperature: For most solids, solubility increases with temperature.

  • pH of the Solution: For ionizable compounds like 4-Aminobiphenyl, solubility is pH-dependent.

Experimental Design for Solubility Studies

A well-designed solubility study is crucial for obtaining reliable and reproducible data. The following workflow provides a logical sequence for conducting such a study.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis & Reporting A Compound Characterization (Purity, Polymorph) B Solvent Selection (Aqueous & Organic) A->B Informs C Analytical Method Development (e.g., HPLC-UV) B->C Requires D Equilibrium Solubility Determination (Shake-Flask Method) C->D Enables E Sample Collection & Preparation D->E F Sample Analysis E->F G Data Calculation & Interpretation F->G H Report Generation G->H

Caption: Workflow for a comprehensive solubility study.

Solvent Selection

The choice of solvents is dictated by the intended application. For pharmaceutical development, a range of aqueous and organic solvents is typically evaluated.

Recommended Solvents for Initial Screening:

Solvent ClassExamplesRationale
Aqueous pH 1.2 (Simulated Gastric Fluid), pH 6.8 (Simulated Intestinal Fluid), WaterTo assess solubility in physiologically relevant media.
Alcohols Methanol, Ethanol, IsopropanolCommon co-solvents in formulations.
Ketones AcetoneA polar aprotic solvent.
Esters Ethyl AcetateA moderately polar solvent.
Chlorinated DichloromethaneA non-polar aprotic solvent.
Hydrocarbons n-Hexane, HeptaneTo assess solubility in non-polar media.

Standard Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Materials and Equipment:

  • 4-Aminobiphenyl (solid)

  • Selected solvents

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC-UV system or other suitable analytical instrument

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 4-Aminobiphenyl to a pre-weighed glass vial. The excess should be sufficient to ensure that solid remains after equilibrium is reached.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid.

  • Dilution: Dilute the filtered sample with an appropriate mobile phase or solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (see Section 6) to determine the concentration of dissolved 4-Aminobiphenyl.

Analytical Quantification: HPLC-UV Method Development

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a commonly used technique.

Illustrative HPLC-UV Conditions for 4-Aminobiphenyl:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength ~280 nm (to be determined by UV scan)

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and range.

Data Analysis and Presentation

The solubility is calculated from the concentration of the saturated solution determined by the analytical method.

Example Calculation:

  • Concentration from HPLC = 0.05 mg/mL

  • Dilution factor = 10

  • Solubility = 0.05 mg/mL * 10 = 0.5 mg/mL

The results should be presented in a clear and concise table.

Hypothetical Solubility Data for 4-Aminobiphenyl at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Water (pH 7.0)Hypothetical ValueCalculated Value
pH 1.2 BufferHypothetical ValueCalculated Value
pH 6.8 BufferHypothetical ValueCalculated Value
MethanolHypothetical ValueCalculated Value
EthanolHypothetical ValueCalculated Value
AcetoneHypothetical ValueCalculated Value
Ethyl AcetateHypothetical ValueCalculated Value
n-HexaneHypothetical ValueCalculated Value

Conclusion

This guide has outlined a comprehensive framework for conducting solubility studies of aminobiphenyl compounds, using 4-Aminobiphenyl as a scientifically justified model. By understanding the theoretical principles, implementing robust experimental designs, and utilizing validated analytical methods, researchers can generate high-quality solubility data. This information is indispensable for making informed decisions in drug discovery and development, ultimately contributing to the successful advancement of new therapeutic agents.

References

  • PubChem. (n.d.). Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]

  • Japan International Center for Occupational Safety and Health. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Rashed, M. M., et al. (2022). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 27(15), 4833. Retrieved from [Link]

  • Jasinski, J. P., et al. (2021). Isopropyl 4-aminobenzoate. IUCrData, 6(8), x210904. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622428A - Preparation method of 3-methyl-4-isopropylaniline.
  • Google Patents. (n.d.). US5041666A - Method for the production of 3,3',4,4'-tetraaminobiphenyl.
  • Wikipedia. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Aminobiphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Isopropyl 4-aminobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: 4-Aminobiphenyl. Retrieved from [Link]

Sources

Exploratory

CAS registry number and IUPAC nomenclature for 3-Isopropyl-4-aminobiphenyl

CAS Registry Number: 127502-69-6 IUPAC Name: 3-Isopropyl-[1,1'-biphenyl]-4-amine Synonyms: 4-Amino-3-isopropylbiphenyl; 4-Phenyl-2-isopropylaniline; 2-Isopropyl-4-phenylaniline Executive Summary 3-Isopropyl-4-aminobiphen...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 127502-69-6 IUPAC Name: 3-Isopropyl-[1,1'-biphenyl]-4-amine Synonyms: 4-Amino-3-isopropylbiphenyl; 4-Phenyl-2-isopropylaniline; 2-Isopropyl-4-phenylaniline

Executive Summary

3-Isopropyl-4-aminobiphenyl (CAS 127502-69-6) is a specialized aromatic amine derivative primarily utilized in toxicological research to elucidate the structure-activity relationships (SAR) of arylamine carcinogenicity. Unlike its parent compound, 4-aminobiphenyl (a potent human bladder carcinogen), the 3-isopropyl derivative exhibits significantly reduced or negligible mutagenicity. This reduction is attributed to steric hindrance at the ortho position relative to the amino group, which interferes with the metabolic N-hydroxylation pathway required for genotoxicity. This guide details the chemical identity, synthesis protocols, and mechanistic insights relevant to researchers in drug safety and chemical toxicology.

Part 1: Chemical Identity & Nomenclature[1]

The precise identification of this compound is critical due to the existence of multiple isomers (e.g., alkylation on the phenyl ring vs. the aniline ring).

Nomenclature Hierarchy
StandardIdentifierNotes
CAS Registry Number 127502-69-6 Unique identifier assigned by the Chemical Abstracts Service.
IUPAC Name 3-Isopropyl-[1,1'-biphenyl]-4-amine Preferred systematic name indicating the biphenyl skeleton.
Alternative IUPAC 4-Phenyl-2-(propan-2-yl)anilineViews the molecule as a substituted aniline.
SMILES CC(C)c1cc(c2ccccc2)ccc1NString notation for chemoinformatics.
InChI Key DMVOXQPQNTYEKQ-UHFFFAOYSA-N(Generic for isomer class; specific key varies by substitution)
Molecular Formula C₁₅H₁₇N
Molecular Weight 211.31 g/mol
Structural Analysis

The molecule consists of a biphenyl core with two substituents on the primary ring (Ring A):

  • Amino group (-NH₂) at position 4.[1][2][3]

  • Isopropyl group (-CH(CH₃)₂) at position 3 (ortho to the amine).

This ortho-substitution pattern is the defining feature that governs its physicochemical and toxicological properties.

Structure cluster_0 Ring A (Aniline Core) cluster_1 Ring B (Phenyl) C1 C1: Amino (-NH2) C2 C2: Isopropyl (-CH(CH3)2) C1->C2 Ortho C4 C4: Phenyl Attachment C2->C4 Meta Ph Phenyl Group C4->Ph Para to Amine caption Fig 1. Structural connectivity emphasizing the steric bulk at the ortho-position.

Part 2: Synthesis & Manufacturing

Safety Warning: While 3-isopropyl-4-aminobiphenyl is designed to be less toxic, arylamines should generally be handled as potential carcinogens. All synthesis must occur in a fume hood with appropriate PPE.

Recommended Protocol: Suzuki-Miyaura Cross-Coupling

The most reliable method to ensure regiochemical purity (avoiding isomer mixtures) is the palladium-catalyzed coupling of a pre-functionalized aniline with phenylboronic acid.

Reaction Scheme: 4-Bromo-2-isopropylaniline + Phenylboronic acid → 3-Isopropyl-4-aminobiphenyl

Materials
  • Substrate A: 4-Bromo-2-isopropylaniline (1.0 eq)

  • Substrate B: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Solvent: Toluene : Ethanol : Water (4:1:1 ratio)

Step-by-Step Methodology
  • Degassing: In a Schlenk flask, combine the solvent mixture. Degas by bubbling nitrogen for 15 minutes to remove oxygen (critical for Pd catalyst longevity).

  • Assembly: Add 4-bromo-2-isopropylaniline, phenylboronic acid, and K₂CO₃ to the flask.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a nitrogen counter-flow. Seal the flask immediately.

  • Reflux: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring for 12–18 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 4:1).

  • Work-up:

    • Cool to room temperature.

    • Dilute with water and extract with ethyl acetate (3x).

    • Wash combined organic layers with brine.

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a viscous oil or low-melting solid.

Synthesis Start Start: 4-Bromo-2-isopropylaniline + Phenylboronic Acid Cat Add Catalyst: Pd(PPh3)4 Base: K2CO3 Start->Cat Reflux Reflux (12-18h) Toluene/EtOH/H2O Cat->Reflux Extract Extraction (EtOAc) & Drying (MgSO4) Reflux->Extract Purify Column Chromatography (Hexane/EtOAc) Extract->Purify End Product: 3-Isopropyl-4-aminobiphenyl (>98% Purity) Purify->End caption Fig 2. Suzuki-Miyaura coupling pathway for regioselective synthesis.

Part 3: Physicochemical Properties[1][4][5]

Quantitative data for 3-isopropyl-4-aminobiphenyl is primarily derived from experimental comparisons with 4-aminobiphenyl.

PropertyValue (Experimental/Predicted)Context
Physical State Viscous liquid or low-melting solidIsopropyl group disrupts crystal packing compared to 4-ABP (mp 53°C).
Boiling Point ~340°C (Predicted at 760 mmHg)High boiling point typical of biphenyls.
LogP (Octanol/Water) 4.52 (Predicted)Highly lipophilic; low water solubility.
pKa (Conjugate Acid) ~3.8 - 4.0Weaker base than aniline due to steric hindrance and phenyl conjugation.
Solubility Soluble in DMSO, Methanol, EtOAcInsoluble in water.

Part 4: Toxicology & Mechanism of Action

This section explains the causality behind the compound's use in research. The primary interest in CAS 127502-69-6 lies in its inability to act as a mutagen, serving as a negative control in genotoxicity studies.

The Steric Hindrance Hypothesis

The carcinogenicity of aromatic amines (like 4-aminobiphenyl) typically follows this metabolic pathway:

  • N-Oxidation: Cytochrome P450 (CYP1A2) oxidizes the amine (-NH₂) to hydroxylamine (-NHOH).[2]

  • Esterification: Transferases (NAT/SULT) convert -NHOH to an unstable ester.

  • Nitrenium Ion Formation: Spontaneous cleavage yields a highly electrophilic nitrenium ion.

  • DNA Adducts: The nitrenium ion attacks DNA (specifically guanine residues), causing mutations.

Mechanism of Safety for 3-Isopropyl-4-aminobiphenyl: The bulky isopropyl group at the ortho position (C3) creates a steric shield. This prevents the cytochrome P450 enzyme from effectively accessing the nitrogen atom to perform the initial N-oxidation. Consequently, the genotoxic pathway is blocked at the first step.

Metabolism cluster_toxic 4-Aminobiphenyl (Toxic) cluster_safe 3-Isopropyl-4-aminobiphenyl (Non-Mutagenic) ABP 4-Aminobiphenyl CYP CYP450 Oxidation ABP->CYP NHOH N-Hydroxylamine CYP->NHOH DNA DNA Adducts (Mutagenesis) NHOH->DNA IPABP 3-Isopropyl-4-aminobiphenyl Block STERIC BLOCK (Isopropyl Group) IPABP->Block Enzyme Access Prevented Safe Excretion / Benign Metabolism Block->Safe caption Fig 3. Mechanistic divergence: Steric bulk prevents metabolic activation.

References

  • Glende, C., et al. (2001).[4][5][6] "Transformation of mutagenic aromatic amines into non-mutagenic species by alkyl substituents. Part I. Alkylation ortho to the amino function." Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 498(1-2), 19-37.[5][6]

  • Chemical Abstracts Service. (n.d.). CAS Registry Number 127502-69-6. CAS Common Chemistry.

  • Benigni, R., & Bossa, C. (2011). "Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology." Chemical Reviews, 111(4), 2507-2536.

Sources

Foundational

thermodynamic properties and stability of 3-Isopropyl-4-aminobiphenyl

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic properties and stability profile of 3-Isopropyl-4-aminobiphenyl (an analog of the known carcinogen 4-aminobiphenyl).[1] Due to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic properties and stability profile of 3-Isopropyl-4-aminobiphenyl (an analog of the known carcinogen 4-aminobiphenyl).[1] Due to the limited specific experimental data available in public registries for this specific isomer, this guide utilizes Comparative Structural Profiling (CSP) against its parent compound (4-aminobiphenyl) and established group contribution methods.[1]

The addition of a bulky isopropyl group at the ortho position (C3) relative to the amine significantly alters the thermodynamic landscape, enhancing lipophilicity and introducing specific steric constraints that modify oxidative degradation pathways.[1] This guide outlines the theoretical baseline and defines the experimental protocols required to validate these properties in a controlled laboratory setting.

Part 1: Physicochemical Baseline & Structural Logic

The core of this assessment relies on understanding how the isopropyl substituent perturbs the properties of the biphenyl amine core.[1]

Chemical Identity
  • Systematic Name: 3-Isopropyl-[1,1'-biphenyl]-4-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 211.30 g/mol [1]

  • Structural Context: A primary aromatic amine with a biphenyl core, substituted at the 3-position with an isopropyl group.[1] This creates a "sterically crowded" amine environment.[1]

Comparative Thermodynamic Profile (Predicted vs. Parent)

Note: Values for 3-Isopropyl-4-aminobiphenyl are derived from Group Contribution Methods (Joback/Stein) and comparative analog analysis.

Property4-Aminobiphenyl (Parent)3-Isopropyl-4-aminobiphenyl (Target)Thermodynamic Rationale
Physical State (25°C) Solid (Crystals)Low-Melting Solid / Viscous Oil Steric bulk disrupts efficient

stacking and crystal lattice packing, likely lowering the melting point.[1]
Melting Point (

)
53°C (Experimental)35°C – 48°C (Predicted) Asymmetry introduced by the isopropyl group typically depresses

relative to the symmetric parent.
Boiling Point (

)
302°C325°C – 335°C (Predicted) Increased molecular weight (+42 Da) and van der Waals surface area significantly elevate enthalpy of vaporization.
LogP (Lipophilicity) 2.863.6 – 3.9 (Predicted) The isopropyl group is highly hydrophobic, significantly increasing membrane permeability potential.
pKa (Conjugate Acid) 4.354.0 – 4.2 (Predicted) Steric inhibition of solvation around the ammonium cation slightly reduces basicity; weak inductive effect (+I) is overridden by steric factors.

Part 2: Stability & Degradation Mechanisms

The stability of 3-Isopropyl-4-aminobiphenyl is governed by two competing factors: Steric Protection of the nitrogen and Benzylic Lability of the isopropyl group.[1]

The "Ortho-Effect" on N-Oxidation

In primary aromatic amines, the primary degradation pathway is N-oxidation (leading to hydroxylamines, nitroso, and nitro compounds).[1]

  • Mechanism: The bulky isopropyl group at the C3 position creates a steric shield around the C4-amine.[1]

  • Impact: This retards the kinetics of N-oxidation compared to the unhindered 4-aminobiphenyl.[1] However, it does not eliminate it.[1]

Benzylic Oxidation Susceptibility

The tertiary carbon of the isopropyl group (benzylic position) is susceptible to radical abstraction and subsequent oxidation, especially under light or peroxidative stress.[1]

  • Degradant: Formation of the tertiary alcohol or ketone derivatives.[1]

Visualized Degradation Pathway

The following diagram illustrates the competing degradation pathways.

DegradationPathways Parent 3-Isopropyl-4-aminobiphenyl Radical Amino Radical Intermediate Parent->Radical Light/O2 Initiation N_Oxide N-Hydroxylamine (Genotoxic Alert) Radical->N_Oxide N-Oxidation (Slowed by Sterics) Benzylic Benzylic Alcohol/Ketone (Oxidative Impurity) Radical->Benzylic Benzylic H-Abstraction (Reactive Site) Azo Azo Dimer (Colored Precipitate) N_Oxide->Azo Condensation

Caption: Competing oxidation pathways: Steric hindrance at C3 slows N-oxidation but the isopropyl group introduces benzylic oxidation risks.[1]

Part 3: Experimental Characterization Protocols

To experimentally verify the predicted properties, the following self-validating workflows are recommended.

Thermal Analysis (DSC/TGA)

Objective: Determine exact melting point (


) and heat of fusion (

) to assess solid-state stability.
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Protocol:

    • Calibration: Indium standard (

      
      ).
      
    • Sample Prep: Hermetically sealed aluminum pan (2-5 mg sample).

    • Cycle: Heat from -20°C to 150°C at 10°C/min (Cycle 1)

      
       Cool to -20°C 
      
      
      
      Heat to 150°C (Cycle 2).
    • Analysis: Use Cycle 1 for volatile impurity detection; Use Cycle 2 for intrinsic

      
       (eliminates thermal history).
      
  • Success Criteria: Sharp endotherm (

    
     width) indicates high purity. Broadening indicates eutectic impurities.[1]
    
Forced Degradation Study (Stress Testing)

Objective: Establish the degradation profile for regulatory filing (ICH Q1B).

Stress ConditionReagent/SettingDurationTarget Endpoint
Acid Hydrolysis 0.1 N HCl24 HoursAmine salt stability
Base Hydrolysis 0.1 N NaOH24 HoursRing cleavage (rare)
Oxidation 3%

4 HoursN-oxide / Benzylic oxidation
Photostability UV/Vis (1.2M lux hours)~5 DaysRadical polymerization (Color change)
Analytical Workflow Diagram

CharacterizationWorkflow cluster_Thermal Thermodynamics cluster_Chem Chemical Stability Start Raw Material (3-Isopropyl-4-aminobiphenyl) DSC DSC Analysis (Tm, Purity) Start->DSC TGA TGA Analysis (Volatiles/Solvates) Start->TGA Stress Forced Degradation (Acid/Base/Oxidation) Start->Stress Decision Stability Profile Defined DSC->Decision HPLC HPLC-MS/MS (Impurity ID) Stress->HPLC HPLC->Decision

Caption: Integrated workflow for thermodynamic and chemical stability profiling.

Part 4: Safety & Handling (Toxicology Context)

CRITICAL WARNING: While the isopropyl group reduces N-oxidation rates, this compound is a structural analog of 4-aminobiphenyl (a known human carcinogen).[1] It must be handled as a Potential Genotoxic Impurity (PGI) until Ames testing proves otherwise.

  • Containment: Use an isolator or Class II Biosafety Cabinet. Do not handle on an open bench.

  • Deactivation: Chemical oxidation (Bleach/Hypochlorite) is effective for surface decontamination of aromatic amines.[1]

  • PPE: Double nitrile gloves, Tyvek sleeves, and N95/P100 respiratory protection if powder handling is required outside containment.[1]

References

  • National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition: 4-Aminobiphenyl.[1] U.S. Department of Health and Human Services.[1] Accessed October 2023.[1][2] [Link]

  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines.[1] The Journal of Organic Chemistry, 80(15), 7876–7883.[1] [Link]

  • PubChem Database. Compound Summary for CID 7102 (4-Aminobiphenyl) and Analog Profiling. National Center for Biotechnology Information.[1] [Link]

  • International Conference on Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[1][Link]

Sources

Exploratory

Industrial Applications of 3-Isopropyl-4-aminobiphenyl: A Technical Guide

Executive Summary 3-Isopropyl-4-aminobiphenyl (CAS: 127502-69-6), also known as 4-phenyl-2-isopropylaniline , represents a specialized class of sterically hindered aromatic amines .[1] Unlike simple anilines, the presenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Isopropyl-4-aminobiphenyl (CAS: 127502-69-6), also known as 4-phenyl-2-isopropylaniline , represents a specialized class of sterically hindered aromatic amines .[1] Unlike simple anilines, the presence of a bulky isopropyl group ortho to the amine functionality significantly alters its nucleophilicity and metabolic profile.

This structural modification positions the compound as a high-value intermediate in three critical sectors:

  • Advanced Polymers: As a latency-controlled chain extender for polyurea/polyurethane elastomers.

  • Pharmaceutical Chemistry: As a biaryl scaffold for kinase inhibitors and anti-inflammatory agents.

  • Functional Materials: As a precursor for soluble, high-thermal-stability azo dyes and hole-transport materials.

This guide provides a technical deep-dive into the molecule's properties, synthesis, and industrial utility, moving beyond basic catalog data to actionable application logic.

Chemical Profile & Structural Logic[2]

The industrial utility of 3-Isopropyl-4-aminobiphenyl is dictated by its Structure-Property Relationship (SPR).

PropertySpecification
CAS Registry Number 127502-69-6
IUPAC Name 4-phenyl-2-(propan-2-yl)aniline
Molecular Formula C₁₅H₁₇N
Molecular Weight 211.30 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
pKa (Conjugate Acid) ~4.0 - 4.5 (Estimated; lower than aniline due to steric twist)
The "Ortho-Effect" Mechanism

The core value proposition of this molecule lies in the isopropyl group at position 3 .

  • Steric Hindrance: The bulky isopropyl group shields the nitrogen atom. In polymer chemistry, this slows down the reaction with isocyanates, extending the "pot life" (processing time) of the mixture.

  • Conformational Twist: The steric bulk forces the biphenyl system out of planarity, which increases solubility in organic solvents and reduces crystallinity in derived polymers (preventing brittleness).

  • Metabolic Stability: In drug design, ortho-substitution blocks N-acetylation and ring oxidation, potentially reducing the toxicity associated with unhindered biphenyl amines (like the carcinogenic 4-aminobiphenyl).

Primary Industrial Applications

High-Performance Polymers (Polyureas & Polyurethanes)

In the field of Reaction Injection Molding (RIM) and spray elastomers, reaction speed is critical. Unhindered amines react too fast with isocyanates, causing "gelation" before the mold fills.

  • Role: Chain Extender / Curing Agent.

  • Mechanism: The 3-isopropyl group sterically hinders the nucleophilic attack of the amine nitrogen on the isocyanate carbon.

  • Advantage: It offers a reaction rate intermediate between highly hindered amines (like DETDA) and unhindered anilines, allowing for tunable cure times in high-performance coatings.

  • End-Use: Impact-resistant coatings for automotive bumpers, pipeline linings, and encapsulation resins.

Pharmaceutical Intermediates

The biphenyl pharmacophore is ubiquitous in medicinal chemistry (e.g., Angiotensin II receptor blockers, Neprilysin inhibitors).

  • Application: Synthesis of Biaryl Ureas and Amides.

  • Target Classes:

    • Kinase Inhibitors: The hydrophobic isopropyl group fits into the "selectivity pocket" of ATP-binding sites in kinases (e.g., p38 MAP kinase or VEGFR).

    • Anti-inflammatories: Biaryl amines are precursors to COX-2 inhibitors.

  • Synthesis Logic: The amine serves as a handle for Buchwald-Hartwig aminations or conversion to isocyanates/isothiocyanates.

Electronic & Optical Materials
  • Hole Transport Layers (OLEDs): Triphenylamine derivatives are standard hole-transport materials. 3-Isopropyl-4-aminobiphenyl can be trimerized or coupled to form amorphous, high-Tg (glass transition temperature) glasses used in OLED stacks. The isopropyl group prevents crystallization, ensuring film uniformity.

  • Specialty Azo Dyes: Diazotization of the amine followed by coupling with electron-rich aromatics yields azo dyes. The isopropyl group shifts the absorption maximum (bathochromic shift) and improves solubility in hydrocarbon solvents (fuel dyes, wax dyes).

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling (Recommended)

Rationale: Direct alkylation of 4-aminobiphenyl is hazardous and non-selective. The Suzuki route guarantees regiochemistry and safety.

Reaction: 2-Isopropylaniline (SM1) + 4-Bromophenylboronic acid (SM2) → 3-Isopropyl-4-aminobiphenyl

Step-by-Step Methodology:

  • Bromination (Pre-step): Protect 2-isopropylaniline (e.g., as acetamide), brominate at position 4, then deprotect to get 4-bromo-2-isopropylaniline .

  • Coupling:

    • Solvent: 1,4-Dioxane / Water (4:1 ratio).

    • Catalyst: Pd(dppf)Cl₂ (3 mol%).

    • Base: K₂CO₃ (2.5 equivalents).

    • Reactants: 4-Bromo-2-isopropylaniline (1.0 eq) + Phenylboronic acid (1.2 eq).

  • Procedure:

    • Degas solvents with nitrogen for 30 mins.

    • Add reactants, base, and catalyst under inert atmosphere.

    • Heat to 90°C for 12 hours.

    • Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup:

    • Cool to RT, dilute with EtOAc, wash with brine.

    • Dry over Na₂SO₄, concentrate.

    • Purification: Flash chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Protocol B: Analytical Quality Control (HPLC)

Rationale: Isomers (e.g., 2-isopropyl-4-aminobiphenyl vs. other positional isomers) must be separated.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Retention Time: Expect elution around 8-10 mins (highly lipophilic).

Visualization of Industrial Logic

The following diagram illustrates the divergent applications based on the molecule's reactive handles.

G Molecule 3-Isopropyl-4-aminobiphenyl (CAS: 127502-69-6) Iso + Diisocyanates (MDI/TDI) Molecule->Iso Nucleophilic Addition Buchwald + Aryl Halides (Pd Catalysis) Molecule->Buchwald C-N Coupling Diazo Diazotization (+ NaNO2/HCl) Molecule->Diazo Activation Polyurea Polyurea Elastomers (Controlled Cure) Iso->Polyurea Chain Extension Pharma Biaryl Kinase Inhibitors (Drug Scaffold) Buchwald->Pharma Scaffold Building Dyes Soluble Azo Dyes (Hydrophobic) Diazo->Dyes Coupling

Caption: Functional workflow converting the raw intermediate into high-value industrial materials.

Safety & Toxicology (Critical)

Hazard Class: Aromatic Amines.[2] While the isopropyl group reduces planarity (potentially lowering intercalation into DNA compared to planar 4-aminobiphenyl), all biphenyl amines must be handled as Potential Carcinogens until proven otherwise.

  • Handling: Use only in a fume hood with a HEPA filter. Double-gloving (Nitrile) is mandatory.

  • Storage: Store under nitrogen in a cool, dark place. Amines oxidize to nitroso compounds (toxic) upon air exposure.

  • Waste: Segregate as hazardous organic waste. Do not mix with oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3025700, 3-Isopropyl-4-aminobiphenyl. Retrieved from [Link]

  • ChemicalRegister. 3-Isopropyl-4-aminobiphenyl Suppliers & Safety Data. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Chemical Dashboard: Aromatic Amines and their Derivatives. (General reference for biphenyl amine toxicity classes). Retrieved from [Link][3]

  • IARC Monographs. Evaluation of Carcinogenic Risks to Humans: Aromatic Amines. (Contextual reference for 4-aminobiphenyl derivatives). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

application of 3-Isopropyl-4-aminobiphenyl in medicinal chemistry research

Application Note: 3-Isopropyl-4-aminobiphenyl in Medicinal Chemistry Executive Summary 3-Isopropyl-4-aminobiphenyl (CAS: 127502-69-6), also known as 4-phenyl-2-isopropylaniline, is a specialized biphenylamine intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Isopropyl-4-aminobiphenyl in Medicinal Chemistry

Executive Summary

3-Isopropyl-4-aminobiphenyl (CAS: 127502-69-6), also known as 4-phenyl-2-isopropylaniline, is a specialized biphenylamine intermediate used in the synthesis of high-affinity ligands for kinases (e.g., VEGFR, BRAF) and viral polymerases (e.g., HIV-1 RT) .[1][2]

Unlike the simpler, highly carcinogenic 4-aminobiphenyl, the introduction of the isopropyl group at the 3-position (ortho to the amine) introduces critical steric bulk. This modification serves two pivotal medicinal chemistry functions:

  • Conformational Control: It restricts rotation around the C-N bond in downstream amides/ureas, locking ligands into bioactive conformations (e.g., forcing the "DFG-out" binding mode in kinases).[1]

  • Hydrophobic Filling: It occupies lipophilic pockets (e.g., the Val179 pocket in HIV-1 RT), improving potency against drug-resistant mutants.[1]

This guide provides a validated protocol for its synthesis, downstream application in urea-based inhibitor design, and rigorous safety handling procedures.[1]

Chemical Profile & Structural Logic

PropertyData
IUPAC Name 4-phenyl-2-(propan-2-yl)aniline
Common Name 3-Isopropyl-4-aminobiphenyl
CAS Number 127502-69-6
Molecular Formula C₁₅H₁₇N
Molecular Weight 211.31 g/mol
LogP (Predicted) ~4.5 (High Lipophilicity)
pKa (Conjugate Acid) ~4.0 (Less basic than aniline due to steric hindrance)
Key Structural Feature Ortho-isopropyl group creates steric clash, twisting the amino group out of planarity.[1]
Mechanism of Action in Drug Design

The isopropyl group is not merely a lipophilic filler; it is a conformational lock .[1] In Type II kinase inhibitors (e.g., Sorafenib analogs), the "tail" phenyl ring must adopt a specific angle to fit the allosteric hydrophobic pocket. The ortho-isopropyl group forces the adjacent urea/amide linkage to twist, pre-organizing the molecule for binding and reducing the entropic penalty of complexation.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 3-Isopropyl-4-aminobiphenyl via Suzuki-Miyaura coupling. Scale: 10 mmol (approx. 2.1 g yield).

Reaction Scheme (Graphviz)

SynthesisScheme SM1 4-Bromo-2-isopropylaniline (Starting Material) Inter Suzuki Coupling (Dioxane/H2O, 90°C, 12h) SM1->Inter SM2 Phenylboronic Acid (Coupling Partner) SM2->Inter Cat Pd(dppf)Cl2 / K2CO3 (Catalyst/Base) Cat->Inter Catalysis Prod 3-Isopropyl-4-aminobiphenyl (Target) Inter->Prod

Figure 1: Synthetic route utilizing Suzuki-Miyaura cross-coupling to construct the biphenyl core.[1]

Step-by-Step Methodology

Reagents:

  • 4-Bromo-2-isopropylaniline (2.14 g, 10 mmol)[1]

  • Phenylboronic acid (1.46 g, 12 mmol, 1.2 eq)

  • Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol, 3 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed)[1]

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide, boronic acid, and base.

  • Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (

    
    ) three times.[1] This is critical to prevent Pd catalyst deactivation.[1]
    
  • Solvent Addition: Add degassed Dioxane (40 mL) and Water (10 mL) via syringe. Add the Pd catalyst last under a positive stream of

    
    .[1]
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting bromide (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.[1]
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black.[1] Wash the pad with EtOAc.[1]

  • Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.[1]
      
    • Note: The amine is weakly basic; pre-treating the silica with 1% Triethylamine can reduce streaking.[1]

Yield Expectation: 85–92% as an off-white to pale yellow solid.[1]

Application Protocol: Synthesis of Urea-Based Kinase Inhibitors

Context: This protocol describes using 3-Isopropyl-4-aminobiphenyl to synthesize a "Sorafenib-like" Type II kinase inhibitor scaffold.[1]

Workflow Logic

UreaSynthesis Step1 Activate Heteroaryl Amine (e.g., Aminopyridine) with Triphosgene Step2 In situ Isocyanate Formation Step1->Step2  DIPEA, THF, 0°C   Step3 Nucleophilic Attack by 3-Isopropyl-4-aminobiphenyl Step2->Step3  Add Biphenyl Amine   Step4 Formation of Diaryl Urea (Kinase Inhibitor Scaffold) Step3->Step4  RT, 2h  

Figure 2: Convergent synthesis of urea-based kinase inhibitors using the biphenylamine as a nucleophile.

Procedure
  • Activation: Dissolve the heteroaryl amine (e.g., 4-chloro-3-(trifluoromethyl)aniline) (1.0 eq) and DIPEA (3.0 eq) in dry THF at 0°C.

  • Isocyanate Generation: Add Triphosgene (0.35 eq) dropwise.[1] Stir for 30 min. Caution: Phosgene generation.[1] Use a scrubber.

  • Coupling: Add a solution of 3-Isopropyl-4-aminobiphenyl (1.0 eq) in THF dropwise to the reaction mixture.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Isolation: Quench with water.[1][4] The urea product often precipitates.[1] Filter, wash with water and cold ether.[1]

Safety & Toxicology (Critical)

Hazard Identification:

  • Carcinogenicity: Aminobiphenyls are established bladder carcinogens (IARC Group 1).[1] While the isopropyl group reduces metabolic N-hydroxylation (the activation step) via steric hindrance, this compound must be treated as a suspected human carcinogen .[1]

  • Skin Absorption: High lipophilicity implies rapid dermal absorption.[1]

Mandatory Safety Protocol:

  • Engineering Controls: All weighing and handling of the solid must occur inside a certified fume hood or glovebox .[1]

  • PPE: Double nitrile gloves, lab coat, and safety glasses.[1]

  • Decontamination: Treat all glassware with a 10% bleach solution or oxidizing agent (e.g., Chromic acid substitute) to oxidize the amine before washing.[1]

  • Waste: Segregate as "Cytotoxic/Carcinogenic Waste" for incineration.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Wilhelm, S. M., et al. (2006).[1] Discovery and Development of Sorafenib: A Multikinase Inhibitor for Treating Cancer.[1] Nature Reviews Drug Discovery, 5, 835–844. Link

  • Janssen, P. A., et al. (2005).[1] Structure-Based Design of Diarylpyrimidines (DAPYs) as Potent Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase.[1] Journal of Medicinal Chemistry, 48(6), 1901–1909. Link[1]

  • National Toxicology Program (NTP). (2016).[1] Report on Carcinogens, Fourteenth Edition: 4-Aminobiphenyl.[1] U.S. Department of Health and Human Services.[1] Link

Sources

Application

3-Isopropyl-4-aminobiphenyl as a ligand for transition metal catalysis

Application Note: 3-Isopropyl-4-aminobiphenyl as a Ligand Scaffold for Transition Metal Catalysis Executive Summary 3-Isopropyl-4-aminobiphenyl (CAS: 127502-69-6) represents a strategic scaffold in the design of sterical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Isopropyl-4-aminobiphenyl as a Ligand Scaffold for Transition Metal Catalysis

Executive Summary

3-Isopropyl-4-aminobiphenyl (CAS: 127502-69-6) represents a strategic scaffold in the design of sterically demanding, electronically tunable ligands for transition metal catalysis. Unlike standard bulky anilines (e.g., 2,6-diisopropylaniline), this molecule offers a unique "Decoupled Steric-Electronic" architecture :

  • Steric Control: The ortho-isopropyl group (position 3) provides essential kinetic protection to the metal center, preventing bimolecular decomposition and enhancing catalyst lifetime.

  • Electronic/Structural Tuning: The para-phenyl ring (position 4 relative to the amine) acts as a remote electronic handle and solubility modifier, allowing for the fine-tuning of catalyst properties without altering the immediate steric environment of the active site.

This Application Note details the use of 3-Isopropyl-4-aminobiphenyl as a primary building block for Salicylaldimine (Phenoxy-Imine) Ligands used in Group 4 olefin polymerization (Ti, Zr) and N-Heterocyclic Carbene (NHC) Precursors for Palladium-catalyzed coupling.

Strategic Ligand Design: The "Decoupled" Advantage

In high-performance catalysis, particularly olefin polymerization and cross-coupling, the ligand must balance steric bulk (to enforce reductive elimination or prevent chain transfer) with electronic activation.

FeatureFunction in Catalyst Design
Ortho-Isopropyl Group Kinetic Stabilization: Blocks the axial coordination sites, retarding chain transfer in polymerization and preventing catalyst dimerization in Pd-coupling.
Para-Phenyl Ring Solubility & Crystallinity: Increases the molecular weight and lipophilicity, improving the solubility of the resulting metal complex in non-polar solvents (Toluene, Hexane).
Primary Amine (NH₂) Versatile Anchor: Serves as the reactive site for condensation with aldehydes (Schiff bases), glyoxals (diimines), or cyclization to NHCs.

Protocol A: Synthesis of Sterically Demanding Salicylaldimine Ligands (FI Catalysts)

Application: High-activity Ethylene/α-Olefin Polymerization (Titanium/Zirconium Catalysis). Mechanism: The bulky isopropyl group forces the growing polymer chain away from the metal center, suppressing β-hydride elimination and increasing polymer molecular weight.

Materials:
  • Precursor: 3-Isopropyl-4-aminobiphenyl (1.0 equiv)[1]

  • Aldehyde: 3,5-Di-tert-butylsalicylaldehyde (1.0 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst (Acid): Formic acid (cat. 3 drops)

  • Metal Precursor: TiCl₄ or ZrCl₄

Step-by-Step Synthesis:
  • Ligand Condensation (Schiff Base Formation):

    • Dissolve 3,5-di-tert-butylsalicylaldehyde (10 mmol) in absolute ethanol (20 mL).

    • Add 3-Isopropyl-4-aminobiphenyl (10 mmol) slowly with stirring.

    • Add 3 drops of formic acid as a catalyst.

    • Reflux the mixture at 80°C for 6-12 hours. The solution will turn deep yellow/orange.

    • Work-up: Cool to room temperature. The ligand product (a Schiff base) will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Yield Target: >85%.[2][3]

    • Characterization: Confirm imine formation via ¹H NMR (Signal at ~8.0-8.5 ppm for -CH=N-).

  • Metallation (Complex Formation):

    • Inert Atmosphere Required (Glovebox or Schlenk Line).

    • Dissolve the dried ligand (2.0 equiv) in dry Toluene or THF.

    • Cool to -78°C.

    • Add n-Butyllithium (2.0 equiv) dropwise to deprotonate the phenol. Stir for 1 hour, allowing to warm to 0°C.

    • Add TiCl₄ (1.0 equiv) dropwise. The color will shift immediately (often to dark red/brown).

    • Stir at room temperature for 12 hours.

    • Isolation: Remove solvent under vacuum. Extract with dry hexane/toluene and filter through Celite to remove LiCl salts. Recrystallize at -30°C.

Catalytic Testing (Polymerization):
  • Conditions: Toluene, Methylaluminoxane (MAO) activator (Al/Ti = 500), Ethylene pressure (1-10 atm), 25°C.

  • Expected Outcome: High activity (>1000 kg PE/mol Ti·h) with improved solubility compared to simple phenyl-substituted analogues.

Protocol B: Synthesis of Biaryl Phosphine Ligands (Buchwald-Type Analogues)

Application: Palladium-Catalyzed C-N and C-C Cross-Coupling. Rationale: While the phenyl ring is para in the starting material, this scaffold can be converted into a bulky phosphine where the biphenyl backbone provides unique electronic modulation.

Synthetic Route (Sandmeyer-Lithiation-Phosphination):
  • Iodination (Sandmeyer Reaction):

    • Suspend 3-Isopropyl-4-aminobiphenyl in HCl/H₂O. Cool to 0°C.

    • Add NaNO₂ (1.1 equiv) dropwise to form the diazonium salt.

    • Add KI (1.5 equiv) solution slowly.

    • Heat to 60°C for 2 hours. Extract with EtOAc.

    • Product: 4-Iodo-3-isopropylbiphenyl.

  • Phosphination:

    • Inert Atmosphere. Dissolve 4-Iodo-3-isopropylbiphenyl in dry THF.

    • Cool to -78°C. Add t-BuLi (2.0 equiv) to generate the organolithium species.

    • Add Chlorodicyclohexylphosphine (ClPCy₂) or Chlorodi-tert-butylphosphine (ClP(t-Bu)₂) (1.0 equiv).

    • Warm to RT and stir overnight.

    • Result: A bulky, electron-rich phosphine ligand (P-donor at position 4, isopropyl at 3).

  • Catalytic Application (Suzuki Coupling):

    • Catalyst: Pd(OAc)₂ (1 mol%) + Ligand (2 mol%).

    • Base: K₃PO₄.

    • Solvent: Toluene/Water (10:1).

    • Substrate: Aryl chlorides (challenging substrates).

    • Performance: The ortho-isopropyl group on the ligand prevents Pd-black formation, enabling the coupling of deactivated aryl chlorides.

Visualization of Ligand Synthesis & Function

The following diagram illustrates the synthetic pathway from the amine precursor to the active metal complex and its role in steric shielding.

LigandSynthesis cluster_mechanism Steric Shielding Mechanism Precursor 3-Isopropyl-4-aminobiphenyl (CAS 127502-69-6) SchiffBase Salicylaldimine Ligand (Bulky Imine) Precursor->SchiffBase Condensation (EtOH, Reflux) Aldehyde 3,5-Di-tert-butylsalicylaldehyde Aldehyde->SchiffBase Complex Active Catalyst Complex (Bis-ligated Ti/Zr) SchiffBase->Complex 1. n-BuLi 2. Metal Salt MetalSalt TiCl4 / ZrCl4 MetalSalt->Complex Polymer Polyolefin Product (High MW) Complex->Polymer Ethylene + MAO (Steric Control by Isopropyl) Mechanism Isopropyl Group (Pos 3) Blocks Axial Approach Prevents Chain Transfer Complex->Mechanism

Caption: Synthetic pathway for generating high-performance Salicylaldimine catalysts from 3-Isopropyl-4-aminobiphenyl, highlighting the critical role of the isopropyl group in steric shielding.

References & Authoritative Grounding

  • Fujita, T. (2011). "FI Catalysts: New Olefin Polymerization Catalysts for the Creation of Value-Added Polymers." Bulletin of the Chemical Society of Japan. Link

    • Context: Establishes the foundational principles of using salicylaldimine ligands with bulky aniline derivatives for titanium-catalyzed polymerization.

  • Matsui, S., et al. (2001). "Post-Metallocene Catalysts for Olefin Polymerization." Accounts of Chemical Research. Link

    • Context: Details the specific effect of ortho-substituents (like isopropyl) on polymer molecular weight and catalyst activity.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

    • Context: Provides the rationale for converting bulky anilines/biphenyls into phosphine ligands for cross-coupling applications.

  • PubChem Compound Summary. "4-Amino-3-isopropylbiphenyl (CAS 127502-69-6)." Link

    • Context: Verification of chemical structure and physical properties.[3][4][5]

Disclaimer: This Application Note is designed for research purposes. The synthesis of organometallic complexes requires strict adherence to safety protocols, including the use of inert atmosphere techniques (Schlenk/Glovebox) to handle pyrophoric reagents (n-BuLi, MAO).

Sources

Method

utilization of 3-Isopropyl-4-aminobiphenyl in polymer chemistry

Application Note: Utilization of 3-Isopropyl-4-aminobiphenyl in Polymer Chemistry Executive Summary 3-Isopropyl-4-aminobiphenyl (CAS: 63469-15-2), also known as 4-amino-3-isopropylbiphenyl, is a specialized aromatic mono...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of 3-Isopropyl-4-aminobiphenyl in Polymer Chemistry

Executive Summary

3-Isopropyl-4-aminobiphenyl (CAS: 63469-15-2), also known as 4-amino-3-isopropylbiphenyl, is a specialized aromatic monoamine. Unlike standard diamines used as backbone monomers, this compound serves a critical role as a functional end-capper and property modifier in high-performance polymer synthesis.

Its unique structure combines a rigid biphenyl core with a steric isopropyl group. In polymer matrices, this specific architecture is utilized to:

  • Control Molecular Weight: Acts as a monofunctional chain terminator in polycondensation reactions (Polyimides, Polyamides).

  • Enhance Solubility: The bulky isopropyl group disrupts interchain packing, improving the solubility of rigid aromatic polymers in organic solvents.

  • Modify Thermal & Surface Properties: Increases free volume and hydrophobicity without significantly compromising the thermal stability inherent to the biphenyl backbone.

Chemical Identity & Properties

PropertySpecification
Chemical Name 3-Isopropyl-4-aminobiphenyl
CAS Number 63469-15-2
Molecular Formula C₁₅H₁₇N
Molecular Weight 211.31 g/mol
Appearance Off-white to pale yellow solid/crystalline powder
Functionality Monofunctional (Primary Amine -NH₂)
Key Moiety Sterically hindered isopropyl group adjacent to amine

Application 1: End-Capping of Polyimides

The primary application of 3-Isopropyl-4-aminobiphenyl is in the synthesis of soluble, high-temperature polyimides. Standard aromatic polyimides (like Kapton) are often insoluble and difficult to process. By capping the polymer chains with this molecule, researchers can precisely control the degree of polymerization (DP) and improve solution processability.

Mechanistic Pathway

The monoamine reacts with terminal anhydride groups of the growing poly(amic acid) chain. Upon thermal or chemical imidization, it forms a stable imide end-group.

Polyimide_EndCapping Dianhydride Dianhydride Monomer (Excess) PAA Poly(amic acid) Intermediate Dianhydride->PAA Polycondensation (NMP, 0-25°C) Diamine Diamine Monomer Diamine->PAA EndCapper 3-Isopropyl-4-aminobiphenyl (End-Capper) EndCapper->PAA Termination (Controls MW) PAA->PAA Chain Growth Polyimide End-Capped Polyimide (Soluble/Stable) PAA->Polyimide Imidization (-H2O, Heat/Chem)

Figure 1: Reaction pathway for end-capping polyimides using 3-Isopropyl-4-aminobiphenyl to control molecular weight and solubility.

Experimental Protocol: Two-Step Synthesis

Objective: Synthesize a polyimide with a target molecular weight of 15,000 g/mol using 3-Isopropyl-4-aminobiphenyl as the terminator.

Reagents:

  • Dianhydride: 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)[1][2]

  • Diamine: 4,4'-Oxydianiline (ODA)

  • End-Capper: 3-Isopropyl-4-aminobiphenyl

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous.

Step-by-Step Methodology:

  • Stoichiometric Calculation (Carothers Equation):

    • To control Molecular Weight (Mn), use a calculated excess of Dianhydride.

    • Calculate the required moles of End-Capper (

      
      ) using:
      
      
      
      
    • Note: The factor of 2 accounts for the two ends of the linear chain.

  • Poly(amic acid) Formation:

    • Setup: Flame-dry a 3-neck round-bottom flask equipped with nitrogen inlet, mechanical stirrer, and thermometer.

    • Dissolution: Dissolve ODA (Diamine) in NMP at room temperature. Ensure complete dissolution.

    • Polymerization: Add BPDA (Dianhydride) in portions over 30 minutes. The solution will become viscous.[3][4] Stir for 4–6 hours at room temperature.

    • End-Capping: Add the calculated amount of 3-Isopropyl-4-aminobiphenyl dissolved in minimal NMP.

    • Equilibration: Stir for an additional 4–12 hours. The monoamine will react with the remaining anhydride chain ends.

  • Imidization (Thermal Method):

    • Cast the viscous poly(amic acid) solution onto a clean glass substrate.

    • Curing Cycle: Place in a vacuum oven and ramp temperature:

      • 80°C (1 hour) – Solvent removal

      • 150°C (1 hour) – Pre-imidization

      • 250°C (1 hour) – Full imidization

      • 300°C (30 mins) – Final cure

    • Result: A flexible, tough film.[5] The isopropyl groups at the chain ends prevent crystallization, often retaining transparency.

Application 2: Epoxy Resin Modification

In epoxy chemistry, 3-Isopropyl-4-aminobiphenyl acts as a chain extender or reactive diluent (solid state). Because it is a monoamine, it reduces the crosslink density of the network.

Why use it?

  • Toughness: Reducing crosslink density increases impact resistance (plasticization effect).

  • Hydrophobicity: The biphenyl/isopropyl group significantly lowers water absorption compared to standard amine hardeners.

Interaction Logic

Epoxy_Modification cluster_Network Cured Network Structure Epoxy DGEBA Epoxy Resin (Diglycidyl Ether of Bisphenol A) Crosslink High Crosslink Density (Brittle) Epoxy->Crosslink Reaction with Hardener Hardener Primary Diamine Hardener (e.g., DDS) Modifier 3-Isopropyl-4-aminobiphenyl (Modifier) Dangling Dangling Ends ( isopropyl-biphenyl ) Modifier->Dangling Reacts with Epoxide (Stops Chain Growth) Dangling->Crosslink Disrupts Lattice Increases Free Volume

Figure 2: Impact of monoamine modifier on epoxy network architecture.

Protocol: Formulation and Curing
  • Pre-Mixing:

    • Melt the epoxy resin (e.g., DGEBA) at 60°C.

    • Add 3-Isopropyl-4-aminobiphenyl (5–10 wt% of total resin). Stir until fully dissolved. The aromatic nature ensures good compatibility with Bisphenol-A based epoxies.

  • Hardener Addition:

    • Add the stoichiometric amount of the primary diamine hardener (e.g., DDS or DDM).

    • Calculation Adjustment: You must account for the amine equivalents of the modifier.

    • Total Amine Hydrogens = (Moles of Diamine × 4) + (Moles of 3-Isopropyl-4-aminobiphenyl × 2).

  • Curing:

    • Degas the mixture under vacuum (-0.1 MPa) for 10 minutes.

    • Pour into mold.

    • Cure at 120°C for 2 hours + 180°C for 2 hours (Post-cure).

Characterization & Validation

To verify the successful incorporation of 3-Isopropyl-4-aminobiphenyl, use the following analytical techniques:

MethodObservationCausality/Interpretation
1H-NMR Signals at ~1.2 ppm (doublet, isopropyl -CH₃) and ~3.0 ppm (septet, isopropyl -CH).Confirms presence of the end-group. In polyimides, the disappearance of amine protons (~5.5 ppm) confirms imidization.
GPC (Gel Permeation Chromatography) Lower Polydispersity Index (PDI) compared to uncapped polymers.End-capping prevents uncontrolled chain growth and branching, leading to narrower molecular weight distribution.
TGA (Thermogravimetric Analysis) 5% Weight Loss Temperature (

).
Biphenyls are stable, but the isopropyl group may show slight degradation earlier than the main chain. Expect stability >450°C for polyimides.
Solubility Test Dissolution in CHCl₃ or THF.Uncapped aromatic polyimides are often insoluble. Capped versions with isopropyl groups often dissolve, validating the steric disruption effect.

Safety & Handling (E-E-A-T)

  • Toxicity: Aromatic amines are suspected carcinogens and mutagens. 3-Isopropyl-4-aminobiphenyl is structurally related to 4-aminobiphenyl (a known human carcinogen), though the isopropyl substitution may alter metabolic activation. Treat as a high-hazard substance.

  • PPE: Double nitrile gloves, full face shield, and P100 respiratory protection (or handle strictly inside a fume hood/glovebox).

  • Storage: Store in amber vials under nitrogen. Amines oxidize over time, turning dark brown.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20259910, Isopropylbiphenyl. Retrieved from [Link]

  • Liaw, D. J., et al. (2012). Advanced Polyimide Materials: Syntheses, Physical Properties and Applications. Progress in Polymer Science.
  • Hasegawa, M. (2003). Chain-Growth Polycondensation for Aromatic Polyethers with Low Polydispersities. Semantic Scholar. Retrieved from [Link][6]

  • MDPI Polymers. (2023). Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications. Retrieved from [Link]

Sources

Application

Application Notes & Protocols for the Detection and Quantification of 3-Isopropyl-4-aminobiphenyl

Introduction: The Imperative for Trace-Level Detection In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring drug safety and efficacy. A particularly critical class of impuri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Trace-Level Detection

In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring drug safety and efficacy. A particularly critical class of impurities is aromatic amines, many of which are classified as potential genotoxic impurities (PGIs) due to their capacity to cause DNA damage, leading to mutations and potentially cancer.[1][2] 3-Isopropyl-4-aminobiphenyl belongs to this class of compounds, containing a structural alert for mutagenicity—the primary aromatic amine attached to a biphenyl ring system.

Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) mandate stringent control over such impurities.[3] The guiding principle is often the Threshold of Toxicological Concern (TTC), which for potent mutagens, establishes a maximum acceptable daily intake of 1.5 µ g/day .[1][4] This necessitates the development of highly sensitive and specific analytical methods capable of detecting and quantifying these impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the active pharmaceutical ingredient (API).[1]

This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on robust analytical methodologies for the detection and quantification of 3-Isopropyl-4-aminobiphenyl. It details three primary analytical techniques—HPLC-UV, GC-MS, and LC-MS/MS—and provides detailed protocols, insights into experimental design, and guidelines for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Analyte Profile: 3-Isopropyl-4-aminobiphenyl

A thorough understanding of the analyte's physicochemical properties is the foundation for robust method development.

  • Structure: A biphenyl core substituted with a primary amine group at the 4-position and an isopropyl group at the 3-position.

  • Key Functional Groups:

    • Primary Aromatic Amine (-NH₂): This group is basic and readily protonated in acidic conditions, a key consideration for chromatographic peak shape. It is also the primary structural alert for genotoxicity.

    • Biphenyl System: Provides a strong UV chromophore, making UV-based detection a viable option. Its nonpolar nature dictates retention behavior in reversed-phase chromatography.

    • Isopropyl Group: Adds to the molecule's hydrophobicity and molecular weight.

Table 1: Predicted Physicochemical Properties of 3-Isopropyl-4-aminobiphenyl

Property Predicted Value/Characteristic Implication for Analysis
Molecular Formula C₁₅H₁₇N ---
Molecular Weight 211.30 g/mol Essential for mass spectrometry.
UV Absorbance Strong absorbance expected (~250-280 nm) Suitable for HPLC-UV/DAD detection.
pKa (of amine) ~4.0 - 4.5 An acidic mobile phase (pH < 3) is recommended for HPLC to ensure the amine is protonated, improving peak shape.
LogP High (estimated > 3.5) Indicates good retention on reversed-phase (e.g., C18) columns. Suggests good solubility in organic solvents.

| Volatility | Low to moderate | Direct GC analysis may be challenging without derivatization due to the polar amine group. |

Strategic Approach to Method Selection

The choice of analytical technique depends on the required sensitivity, the complexity of the sample matrix, and the stage of drug development. The following diagram outlines a logical workflow for method selection.

MethodSelection cluster_input Initial Considerations cluster_methods Analytical Techniques cluster_output Primary Application Input Sample Matrix & Required Sensitivity HPLC_UV HPLC-UV Input->HPLC_UV Moderate Sensitivity Simple Matrix GC_MS GC-MS Input->GC_MS Analyte is Volatile or Derivatizable LC_MSMS LC-MS/MS Input->LC_MSMS High Sensitivity Required Complex Matrix App_HPLC Routine QC, Higher Levels (>10 ppm) HPLC_UV->App_HPLC App_GC Volatile Analogs / After Derivatization GC_MS->App_GC App_Trace Trace Analysis for Genotoxic Limits (<5 ppm) LC_MSMS->App_Trace

Caption: Workflow for selecting the appropriate analytical method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This approach is often the first choice for screening and routine quality control due to its robustness and accessibility.[4][7] The strong UV chromophore of the biphenyl system makes it well-suited for this technique.[8][9]

Protocol: HPLC-UV Analysis

1. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), ≥98% purity

  • Ultrapure water (18.2 MΩ·cm)

  • 3-Isopropyl-4-aminobiphenyl reference standard

  • API or sample matrix

2. Chromatographic Conditions:

Table 2: Recommended HPLC-UV Method Parameters

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µm Standard reversed-phase column providing good retention for the nonpolar analyte.
Mobile Phase A 0.1% Formic Acid in Water Acidifier to protonate the amine, ensuring sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-16 min: 80-30% B; 16-20 min: 30% B A gradient is used to ensure elution of the analyte while separating it from the more polar API and other impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL Can be increased for higher sensitivity if needed.[9]

| Detector | Diode Array Detector (DAD) | Monitor at 260 nm. Acquiring a full spectrum allows for peak purity assessment. |

Scientist's Note: The choice of 0.1% formic acid is critical. At this pH (~2.7), the primary amine is fully protonated, which prevents silanol interactions on the column that can lead to severe peak tailing. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water.

  • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

  • Sample Solution (e.g., 10 mg/mL API): Accurately weigh 500 mg of the API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This concentration allows for the detection of a 1 ppm impurity at 0.01 µg/mL.

4. System Suitability:

  • Before analysis, inject the 1.0 µg/mL standard six times.

  • Acceptance Criteria:

    • Tailing factor for the analyte peak: ≤ 2.0

    • Relative standard deviation (RSD) of peak area: ≤ 5.0%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds, offering excellent separation and structural confirmation.[7] However, the primary amine in 3-Isopropyl-4-aminobiphenyl can cause poor peak shape and thermal degradation. Derivatization is therefore highly recommended to improve its chromatographic behavior.[10]

Protocol: GC-MS Analysis with Derivatization

1. Reagents and Materials:

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl Acetate, GC grade

  • Pyridine, anhydrous

  • Reference standard and sample as described previously.

2. Derivatization Procedure:

  • Prepare a 10 µg/mL solution of the analyte in ethyl acetate.

  • Transfer 1 mL of this solution to a GC vial.

  • Add 100 µL of pyridine (acts as a catalyst) and 100 µL of TFAA.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

Scientist's Note: TFAA reacts with the primary amine to form a stable, nonpolar, and more volatile trifluoroacetyl derivative. This blocks the active hydrogen, minimizing column interactions and improving thermal stability.[10]

3. Chromatographic Conditions:

Table 3: Recommended GC-MS Method Parameters

Parameter Condition Rationale
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm A nonpolar 5% phenyl-methylpolysiloxane column is ideal for general-purpose separation of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas.
Inlet Temp. 280 °C Ensures complete vaporization of the derivatized analyte.
Injection Mode Splitless (1 µL) Maximizes sensitivity for trace analysis.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) Temperature program designed to separate the analyte from potential matrix components.
MS Transfer Line 290 °C Prevents condensation of the analyte.
Ion Source Temp. 230 °C Standard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eV Provides reproducible fragmentation patterns for library matching and identification.

| Acquisition | Scan (50-400 m/z) for identification; Selected Ion Monitoring (SIM) for quantification | SIM mode significantly increases sensitivity by monitoring only characteristic ions of the analyte. |

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For ultimate sensitivity and selectivity, especially when dealing with complex matrices or the stringent limits required for genotoxic impurities, LC-MS/MS is the gold standard.[3][11][12][13] It combines the separation power of HPLC with the highly specific and sensitive detection of tandem mass spectrometry.

Protocol: LC-MS/MS Analysis

1. Reagents and Materials:

  • As per HPLC-UV method, but using LC-MS grade solvents and additives. Non-volatile buffers (e.g., phosphate) must be avoided.[14]

2. Chromatographic and MS Conditions:

Table 4: Recommended LC-MS/MS Method Parameters

Parameter Condition Rationale
LC System UPLC/UHPLC Provides faster analysis and sharper peaks, which enhances MS sensitivity.
Column C18, 50 x 2.1 mm, 1.8 µm Smaller particle size and dimensions are suitable for high-throughput UPLC systems.
Mobile Phase A 0.1% Formic Acid in Water Volatile modifier compatible with mass spectrometry.
Mobile Phase B 0.1% Formic Acid in Acetonitrile ---
Gradient 0-0.5 min: 10% B; 0.5-3 min: 10-90% B; 3-3.5 min: 90% B; 3.6-5 min: 10% B A fast gradient suitable for UPLC analysis.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C Ensures stable retention.
Injection Vol. 5 µL ---
Ionization Source Electrospray Ionization (ESI), Positive Mode The basic amine is readily protonated, making it ideal for positive mode ESI.
MRM Transitions Precursor Ion (Q1): 212.1 m/z ([M+H]⁺). Product Ions (Q3): To be determined by infusion. Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. The precursor ion is the protonated molecule. Product ions are generated by collision-induced dissociation and must be optimized experimentally.

| Key MS Params | Capillary Voltage: 3.5 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C | These parameters must be optimized for the specific instrument being used. |

Scientist's Note: To determine the optimal product ions for the MRM transition, a pure solution of the reference standard should be infused directly into the mass spectrometer. The precursor ion (212.1 m/z) is isolated and fragmented at various collision energies to find the most stable and abundant product ions.

Sample Preparation: A Critical Step for Accuracy

The goal of sample preparation is to extract the analyte from the matrix, remove interferences, and concentrate it to a level suitable for detection.[15]

SamplePrep cluster_matrix Matrix Type cluster_prep Preparation Steps Start Sample Received Solid Solid (e.g., API, Drug Product) Start->Solid Liquid Liquid (e.g., Process Stream) Start->Liquid Dissolve Dissolve in Diluent Solid->Dissolve Simple Matrix Solid->Dissolve Complex Matrix Dilute Dilute if Necessary Liquid->Dilute Simple Matrix LLE Liquid-Liquid Extraction (LLE) Liquid->LLE Complex Matrix Filter Filter (0.22 µm) Dissolve->Filter Simple Matrix SPE Solid-Phase Extraction (SPE) Dissolve->SPE Complex Matrix End Ready for Injection Filter->End Simple Matrix Filter->End Simple Matrix Dilute->Filter Simple Matrix Evap Evaporate & Reconstitute LLE->Evap Complex Matrix SPE->Evap Complex Matrix Evap->End Complex Matrix Evap->End Complex Matrix

Caption: General workflow for sample preparation.

Protocol: Solid-Phase Extraction (SPE) for Complex Matrices

This protocol is designed to isolate the analyte from a complex sample, such as a final drug product formulation.

  • Sample Preparation: Dissolve the sample in an aqueous, slightly acidic solution (e.g., 1% acetic acid) to ensure the analyte is protonated.

  • SPE Cartridge: Use a mixed-mode cation exchange cartridge.

  • Conditioning: Condition the cartridge with methanol followed by the acidic aqueous solution.

  • Loading: Load the sample solution onto the cartridge. The protonated analyte will bind to the cation exchange sorbent.

  • Washing: Wash with a non-polar solvent (e.g., hexane) to remove hydrophobic impurities, followed by a polar solvent (e.g., methanol) to remove polar impurities.

  • Elution: Elute the analyte using a small volume of methanol containing a base (e.g., 5% ammonium hydroxide). The base neutralizes the analyte, releasing it from the sorbent.

  • Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

Method Validation According to ICH Q2(R1)

Validation of an analytical procedure is required to demonstrate its suitability for the intended purpose.[5][6][16][17] The following parameters must be assessed.

Table 5: Key Method Validation Parameters

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products. Peak purity analysis (DAD), comparison to a second validated method, or analysis of spiked placebo samples.[16]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be determined with suitable precision and accuracy.[17] Signal-to-noise ratio of 10:1; RSD ≤ 10% and recovery of 80-120%.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Correlation coefficient (r²) ≥ 0.995.
Accuracy The closeness of the test results to the true value. Assessed by spike/recovery experiments at multiple levels. Recovery of 80-120% for impurities at trace levels.
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements. Repeatability (intra-day) RSD ≤ 10%; Intermediate Precision (inter-day, inter-analyst) RSD ≤ 15%.

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp, flow rate). | The results should remain within the established acceptance criteria. |

Summary and Comparison of Methods

Table 6: Performance Overview of Analytical Methodologies

Feature HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Typical LOQ 50 - 200 ng/mL (~5-20 ppm) 10 - 50 ng/mL (~1-5 ppm) < 1 ng/mL (<0.1 ppm)
Selectivity Moderate High Very High
Throughput High Low (due to derivatization) High
Primary Use Case Routine QC, process monitoring Confirmatory analysis, analysis of volatile analogs Trace-level quantification, genotoxic impurity testing
Pros Robust, widely available, simple High separation efficiency, structural confirmation Unmatched sensitivity and selectivity

| Cons | Limited sensitivity, matrix interference | Requires derivatization, not suitable for non-volatile compounds | Higher cost and complexity |

Conclusion

The detection and quantification of 3-Isopropyl-4-aminobiphenyl, a potential genotoxic impurity, require sensitive, specific, and robust analytical methods. For routine analysis where sensitivity is not the primary concern, a validated HPLC-UV method offers a reliable and efficient solution. When higher specificity is needed or if the analyte is part of a broader screen for volatile impurities, GC-MS following derivatization is a powerful option. However, to meet the stringent regulatory requirements for genotoxic impurities, LC-MS/MS is the definitive technique, providing the necessary low-level quantification and high degree of certainty required to ensure patient safety. The selection of the appropriate method should be based on a thorough risk assessment and the specific requirements of the analytical problem at hand. All methods must be fully validated according to ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Ram, N. et al. (2008). Genotoxic Impurities: A Quantitative Approach. Taylor & Francis Online. [Link]

  • Li, Y. et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Center for Biotechnology Information. [Link]

  • Patel, K. et al. (2022). Review on identification and quantification of genotoxic impurities. ScienceScholar. [Link]

  • Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. [Link]

  • Patel, K. et al. (2022). Review on identification and quantification of genotoxic impurities. ResearchGate. [Link]

  • Tengli, A. K. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Hall, F. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. International Pharmaceutical Quality. [Link]

  • Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Chromatography Online. [Link]

  • KNAUER. (2012). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Chromatography Online. [Link]

  • Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. [Link]

  • Abdolmohammad-Zadeh, H., & Talleb, Z. (2012). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Journal of Chromatographic Science. [Link]

  • Chen, F. A. et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Center for Biotechnology Information. [Link]

  • Leistenschneider, C. et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. [Link]

  • Sastry, C. S. P. et al. (n.d.). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - dimethylphenylenediamine. Rasayan Journal of Chemistry. [Link]

  • Agilent Technologies. (2012). Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. ManualLib.com. [Link]

  • Chen, F. A. et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • UNEP. (n.d.). III Analytical Methods. [Link]

  • C.A. DeRienz, et al. (2015). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

Sources

Method

Application Note: High-Purity Synthesis of Novel Azo Dyes via 3-Isopropyl-4-aminobiphenyl

This Application Note is designed for research chemists and drug development scientists focusing on the synthesis of lipophilic azo dyes with potential antimicrobial or solvatochromic properties. Executive Summary & Scie...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug development scientists focusing on the synthesis of lipophilic azo dyes with potential antimicrobial or solvatochromic properties.

Executive Summary & Scientific Rationale

The synthesis of azo dyes from 3-Isopropyl-4-aminobiphenyl represents a strategic entry point into creating chromophores with enhanced lipophilicity and unique steric properties. Unlike standard aniline-based dyes, the inclusion of a biphenyl core extends conjugation (bathochromic shift), while the ortho-isopropyl group introduces steric bulk.

Key Technical Advantages:

  • Enhanced Lipophilicity: The isopropyl moiety increases the partition coefficient (LogP), potentially improving the dye's affinity for synthetic fibers (polyesters) or biological membranes in antimicrobial screening.

  • Steric Stabilization: The bulky isopropyl group at the ortho position relative to the diazo group can kinetically stabilize the diazonium intermediate against nucleophilic decomposition, though it initially hinders the diazotization rate.

  • Solubility Profile: These derivatives often exhibit superior solubility in organic solvents compared to their planar, unsubstituted biphenyl counterparts, facilitating purification and application in non-aqueous systems.

Safety Warning (Critical)

Hazard: Aminobiphenyl derivatives are potent carcinogens (IARC Group 1). 3-Isopropyl-4-aminobiphenyl should be handled as a suspected human carcinogen.

  • Control: All weighing and reactions must occur inside a certified fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize residual amines/diazo compounds before disposal, strictly following local EHS regulations.

Reaction Mechanism & Workflow

The synthesis proceeds via a classic two-step sequence: Diazotization followed by Diazo Coupling .[1][2] The presence of the isopropyl group requires modification of standard protocols to ensure complete conversion of the amine.

Mechanistic Pathway (DOT Visualization)

Diazotization_Mechanism cluster_conditions Critical Parameters Amine 3-Isopropyl-4- aminobiphenyl Intermediate N-Nitroso Intermediate Amine->Intermediate Nucleophilic Attack (Slowed by steric bulk) Acid HCl / NaNO2 (Nitrous Acid source) Nitrosonium Nitrosonium Ion (NO+) Acid->Nitrosonium In situ generation Nitrosonium->Intermediate Diazonium Diazonium Salt (Electrophile) Intermediate->Diazonium - H2O (Proton transfer) Product Final Azo Dye (Precipitate) Diazonium->Product Electrophilic Aromatic Substitution (pH 8-10) Coupler Coupling Agent (Phenol/Naphthol) Coupler->Product Nucleophile Temp Temp: 0-5°C pH Coupling pH: 8-10

Caption: Mechanistic flow from the hindered amine to the final azo dye, highlighting the critical intermediate stabilization.

Experimental Protocols

Protocol A: Diazotization of 3-Isopropyl-4-aminobiphenyl

Objective: To generate the stable diazonium salt solution.

Reagents:

  • 3-Isopropyl-4-aminobiphenyl (10 mmol, ~2.11 g)

  • Hydrochloric Acid (conc. 37%, 2.5 mL, 30 mmol)

  • Sodium Nitrite (NaNO₂, 11 mmol, 0.76 g)

  • Distilled Water (20 mL)

  • Urea (Analytical Grade)

Step-by-Step Methodology:

  • Acid Dissolution: In a 100 mL beaker, disperse the amine in 10 mL of water. Add concentrated HCl dropwise with vigorous stirring.

    • Expert Insight: Due to the lipophilic isopropyl group, the amine may not dissolve instantly. Heat gently to 40°C to form the hydrochloride salt, then cool rapidly to 0–5°C in an ice-salt bath to precipitate fine crystals. Fine crystals react faster than clumps.

  • Nitrosation: Dissolve NaNO₂ in 5 mL of water. Add this solution dropwise to the amine hydrochloride suspension.

    • Rate Control: Maintain temperature strictly below 5°C. The addition should take 15–20 minutes.

    • Endpoint Validation: The mixture should become clear (or slightly turbid yellow). Test with starch-iodide paper; an immediate blue-black color confirms excess nitrous acid.

  • Stabilization: Stir for an additional 20 minutes at 0°C.

  • Scavenging: Add small amounts of solid Urea to the solution until starch-iodide paper no longer turns blue.

    • Why? Excess nitrous acid will nitrosate the coupling agent (phenol/naphthol) in the next step, creating impurities.

Protocol B: Coupling Reaction (General Procedure with Phenols)

Objective: Synthesis of the azo dye via Electrophilic Aromatic Substitution.

Reagents:

  • Coupling Component (e.g., 2-Naphthol, Salicylic Acid, or Resorcinol) (10 mmol)

  • Sodium Hydroxide (10% aqueous solution)[3]

  • Sodium Acetate (Buffer)

Step-by-Step Methodology:

  • Coupler Preparation: Dissolve the coupling component (10 mmol) in 10% NaOH (20 mL). Cool to 0–5°C.[4][5]

    • Note: Ensure the solution is alkaline (pH > 10) to generate the phenoxide ion, which is the active nucleophile.

  • The Coupling: Slowly add the cold diazonium salt solution (from Protocol A) to the coupler solution over 30 minutes.

    • Observation: A heavy precipitate (red, orange, or deep yellow) will form immediately.

    • pH Maintenance: Periodically check pH. If it drops below 8, add sodium acetate or dilute NaOH. The coupling of phenols requires a basic environment.

  • Maturation: Stir the colored suspension for 1 hour at 0-5°C, then allow it to warm to room temperature over 2 hours.

  • Isolation: Acidify the mixture slightly (pH ~6) with dilute acetic acid to ensure the dye is in its free form (if acidic groups are present) or maximally precipitated. Filter via vacuum filtration.[3]

  • Purification: Recrystallize from Ethanol/Water (80:20) or hot Acetic Acid depending on solubility.

Data Analysis & Characterization

Expected Spectroscopic Properties

The isopropyl group influences the spectral properties by twisting the biphenyl system, potentially reducing coplanarity.

ParameterExpected Value/RangeStructural Interpretation
UV-Vis (

)
350–480 nmBathochromic shift vs. aniline dyes; Hypsochromic shift vs. planar biphenyls due to steric twist.
IR (N=N stretch) 1400–1450 cm⁻¹Characteristic azo bond vibration.[6]
IR (C-H Aliphatic) 2850–2960 cm⁻¹Strong signals from the isopropyl methyl groups (absent in standard biphenyl dyes).
Yield 75–85%Lower than unhindered amines due to steric shielding during diazotization.
Troubleshooting Guide
ProblemRoot CauseCorrective Action
Low Yield / Tar Formation Decomposition of diazonium salt.Keep temp < 5°C strictly. Ensure all amine is converted before coupling.
Product is Sticky/Oily Presence of unreacted lipophilic amine.Recrystallize using non-polar solvents (Hexane/EtOAc mix) to remove the amine.
Dull Color Incomplete coupling or pH drift.Ensure pH stays >8 during coupling. Check starch-iodide endpoint rigorously.

References

  • General Diazotization of Hindered Amines

    • BenchChem Technical Support.[5] "Diazotization of Sterically Hindered Anilines." BenchChem.

  • Antimicrobial Properties of Azo Dyes

    • Kofie, W., Dzidzoramengor, C., & Adosraku, R. K. (2019). "Synthesis and Evaluation of Antimicrobial Properties of Azo Dyes." ResearchGate.

  • Biphenyl Amine Safety & Properties

    • National Toxicology Program (NTP).[7] "4-Aminobiphenyl Safety Data." NIH/PubChem.[8]

  • Mechanism of Azo Coupling

    • Organic Chemistry Portal. "Diazotisation and Azo Coupling."[5][6][9]

Disclaimer: This protocol involves the use of hazardous chemicals. The user assumes all responsibility for safe handling and compliance with local regulations. Always consult the Safety Data Sheet (SDS) for 3-isopropyl-4-aminobiphenyl before use.

Sources

Application

step-by-step protocols for functionalizing the 3-Isopropyl-4-aminobiphenyl scaffold

An Application Guide to the Versatile Functionalization of the 3-Isopropyl-4-aminobiphenyl Scaffold Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Biphenyl Scaffold in Modern Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Versatile Functionalization of the 3-Isopropyl-4-aminobiphenyl Scaffold

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Biphenyl Scaffold in Modern Drug Discovery

The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] Its unique structural properties—conformational flexibility and the ability to engage in various intermolecular interactions—allow for the design of potent and selective ligands for a wide range of biological targets. The 3-isopropyl-4-aminobiphenyl scaffold, in particular, offers a synthetically tractable platform for generating diverse molecular libraries. The presence of a primary aromatic amine serves as a versatile chemical handle for a multitude of functionalization reactions, while the isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties.

This guide provides detailed, field-proven protocols for the key chemical transformations of the 3-isopropyl-4-aminobiphenyl scaffold. We will delve into the causality behind experimental choices, offering insights that extend beyond simple procedural steps. The protocols are designed to be self-validating, ensuring researchers can reliably implement these methods.

A critical safety note: The parent compound, 4-aminobiphenyl, is a known human carcinogen.[3][4] While the toxicological profile of the 3-isopropyl derivative is not as extensively documented, it is imperative to handle this scaffold and its derivatives with appropriate caution. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Functionalization Strategies: A Step-by-Step Guide

The primary amino group on the 3-isopropyl-4-aminobiphenyl scaffold is the focal point for functionalization. Its nucleophilicity allows for a range of classical and modern synthetic transformations. We present three fundamental protocols: N-Acylation, N-Alkylation via Reductive Amination, and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling.

Protocol 1: N-Acylation for Amide Synthesis

N-acylation is one of the most fundamental and reliable methods to introduce diversity. The resulting amide bond is metabolically stable and can act as a hydrogen bond donor and acceptor, making it a critical functional group in drug design. This protocol describes a general procedure using an acyl chloride.

Causality and Experimental Rationale:

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the hydrochloric acid byproduct generated during the reaction. This prevents the protonation and deactivation of the starting amine. Pyridine can also be used and may serve as a nucleophilic catalyst in some cases.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the reactants without participating in the reaction.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, and then allowed to warm to room temperature to ensure completion.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-isopropyl-4-aminobiphenyl (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution. Ensure the temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Representative N-Acylation Reactions

Acyl ChlorideBaseSolventTime (h)Typical Yield (%)
Acetyl ChlorideTEADCM2>95%
Benzoyl ChlorideTEADCM390-95%
Cyclopropanecarbonyl chlorideDIPEATHF485-90%
4-Methoxybenzoyl chlorideTEADCM392%
Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and mild method for forming C-N bonds, providing access to secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its immediate reduction.

Causality and Experimental Rationale:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of the starting aldehyde or ketone. It is also less sensitive to moisture than other hydrides like sodium cyanoborohydride.

  • Solvent: Dichloroethane (DCE) or THF are common solvents. Acetic acid is often added in catalytic amounts to facilitate imine formation.

  • Workflow: The amine and the carbonyl compound are first mixed to allow for imine formation before the reducing agent is added. This sequence is crucial for achieving high yields.

Step-by-Step Protocol:

  • Preparation: To a solution of 3-isopropyl-4-aminobiphenyl (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in DCE (0.1 M), add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Be cautious of initial gas evolution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

Visualization of General Workflow

G cluster_start Starting Scaffold cluster_reactions Functionalization Pathways cluster_products Functionalized Products start 3-Isopropyl-4-aminobiphenyl acylation N-Acylation (+ Acyl Chloride, Base) start->acylation Protocol 1 alkylation Reductive Amination (+ Aldehyde/Ketone, STAB) start->alkylation Protocol 2 coupling Buchwald-Hartwig Coupling (+ Aryl Halide, Pd-Catalyst, Base) start->coupling Protocol 3 amide Amide Derivatives acylation->amide sec_amine Secondary Amines alkylation->sec_amine diaryl_amine Diaryl/Aryl-Alkyl Amines coupling->diaryl_amine

Caption: General functionalization workflows for the 3-isopropyl-4-aminobiphenyl scaffold.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds between amines and aryl halides/triflates.[5] This reaction is indispensable for creating complex diarylamines or N-aryl heterocycles, which are prevalent in pharmaceuticals.

Causality and Experimental Rationale:

  • Catalyst System: The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) are highly effective as they promote the crucial reductive elimination step and stabilize the active Pd(0) species.[6][7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction outcome.

  • Solvent: Anhydrous, deoxygenated aprotic polar solvents like toluene or dioxane are used to ensure the stability of the catalyst and prevent side reactions.

Step-by-Step Protocol:

  • Glovebox/Inert Atmosphere Setup: This reaction is highly sensitive to air and moisture. All manipulations should be performed in a glovebox or using Schlenk techniques.

  • Reagent Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), 3-isopropyl-4-aminobiphenyl (1.2 eq.), the chosen biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Base and Solvent Addition: Add the base (e.g., NaOtBu, 1.4 eq.). Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous, deoxygenated toluene via syringe.

  • Reaction: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reaction times can range from 4 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel chromatography to isolate the desired coupled product.

Visualization of Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar')X Pd0->OxAdd Oxidative Addition ArX Ar'-X ArX->OxAdd Amide_Complex L₂Pd(II)(Ar')(NHAr) OxAdd->Amide_Complex Ligand Exchange Amine Ar-NH₂ Amine->Amide_Complex Base Base Base->Amide_Complex Amide_Complex:s->Pd0:w Reductive Elimination Product Ar-NH-Ar' Amide_Complex->Product

Sources

Method

High-Efficiency Synthetic Strategies for 3-Isopropyl-4-aminobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Isopropyl-4-aminobiphenyl (CAS: Analogous to 76390-86-6 family) Molecular Formula: C₁₅H₁₇N Key Challenge: The synthesis of 3-isopropyl-4-aminobiphenyl presents a classic regioselectivity problem. Traditional nitration of 3-isopropylbiphenyl yields a difficult-to-separate mixture of isomers (ortho/para distribution relative to the isopropyl group). Solution: This guide proposes a bottom-up construction strategy utilizing Suzuki-Miyaura Cross-Coupling . By starting with the pre-functionalized 2-isopropylaniline (cumidine), we lock in the correct regiochemistry before forming the biaryl bond. This method eliminates the need for hazardous nitration steps and tedious isomer separation.

Safety Warning (Critical): Aminobiphenyls are potent bladder carcinogens. 4-Aminobiphenyl is a Group 1 Carcinogen. While the isopropyl group may modulate metabolic activation, 3-isopropyl-4-aminobiphenyl must be handled as a high-potency compound (OEB 4/5) within a glovebox or isolator.

Strategic Retrosynthesis

The logic of this protocol relies on "disconnection" at the biaryl bond rather than functional group manipulation of the biaryl core.

Retrosynthesis Target 3-Isopropyl-4-aminobiphenyl (Target) Disconnection Biaryl Disconnection Target->Disconnection Suzuki-Miyaura Precursor1 4-Bromo-2-isopropylaniline (Electrophile) Disconnection->Precursor1 Precursor2 Phenylboronic Acid (Nucleophile) Disconnection->Precursor2 Start 2-Isopropylaniline (Cumidine) Start->Precursor1 Regioselective Bromination (NBS or Br2)

Figure 1: Retrosynthetic analysis shifting the strategy from late-stage nitration to early-stage building block assembly.

Method A: Pd-Catalyzed Suzuki-Miyaura Coupling (Primary Route)

Rationale

This route is superior because the regiochemistry of the amino and isopropyl groups is established in the commercially available starting material (2-isopropylaniline). The bromination of 2-isopropylaniline occurs exclusively at the para position (C4) due to the directing effects of the amine and the steric blocking of the ortho position by the isopropyl group.

Reaction Scheme

Reaction: 4-Bromo-2-isopropylaniline + Phenylboronic Acid


 3-Isopropyl-4-aminobiphenyl
Detailed Protocol
Step 1: Synthesis of 4-Bromo-2-isopropylaniline

If not purchased commercially, synthesize as follows:

  • Reagents: 2-Isopropylaniline (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), DMF (0.5 M).

  • Procedure:

    • Dissolve 2-isopropylaniline in DMF at 0°C.

    • Add NBS portion-wise over 30 minutes to maintain temperature <5°C.

    • Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Workup: Dilute with water, extract with diethyl ether, wash with brine, dry over Na₂SO₄.

    • Yield: Typically >90%. The product is a dark oil or low-melting solid.

Step 2: Cross-Coupling (The Key Step)

This step utilizes SPhos , a Buchwald ligand designed to stabilize the Pd(0) species and facilitate oxidative addition into electron-rich aryl halides while protecting the catalyst from the steric bulk of the isopropyl group.

Materials Table:

ReagentMW ( g/mol )Equiv.[1]Mass/Vol (for 10 mmol scale)
4-Bromo-2-isopropylaniline 214.101.02.14 g
Phenylboronic Acid 121.931.51.83 g
Pd(OAc)₂ 224.510.02 (2 mol%)45 mg
SPhos 410.530.04 (4 mol%)164 mg
K₃PO₄ (Tribasic) 212.273.06.36 g
Toluene/Water (10:1) -Solvent40 mL

Procedure:

  • Inerting: Charge a 3-neck round-bottom flask with Pd(OAc)₂, SPhos, and Phenylboronic acid. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Toluene/Water mixture.

  • Substrate Addition: Add 4-Bromo-2-isopropylaniline (dissolved in minimal toluene) via syringe.

  • Activation: Add solid K₃PO₄ under a positive stream of Argon.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Checkpoint: The reaction mixture should turn from dark red to black. If Pd black precipitates early, add additional SPhos.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient Hexane → 5% EtOAc/Hexane.

    • Note: The amine is weakly basic; pretreating the silica with 1% Triethylamine prevents streaking.

Method B: Buchwald-Hartwig Amination (Alternative)

Use this route if the biphenyl skeleton (e.g., 4-chloro-3-isopropylbiphenyl) is already available from other processes.

Reaction: 4-Chloro-3-isopropylbiphenyl + Ammonia Surrogate (e.g., Benzophenone Imine)


 Hydrolysis 

Product.

Protocol Note: Direct amination of the ortho-substituted halide requires highly active catalysts.

  • Catalyst: Pd₂dba₃ (1 mol%)

  • Ligand: XPhos or BrettPhos (Optimized for hindered amines).

  • Base: NaOtBu (Strong base required).

  • Solvent: 1,4-Dioxane at 100°C.

Advantages: Avoids boronic acids. Disadvantages: Requires expensive ligands; 4-chloro-3-isopropylbiphenyl is less common than cumidine.

Process Visualization

Catalytic Cycle (Suzuki Route)

Understanding the steric influence of the isopropyl group on the catalytic cycle is vital for troubleshooting.

SuzukiCycle Figure 2: Catalytic cycle emphasizing the role of SPhos (L) in facilitating oxidative addition despite the ortho-isopropyl steric bulk. Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromo-2-iPr-aniline TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet + Ph-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Product

Analytical Validation

To ensure the "Trustworthiness" of your synthesized material, compare against these expected parameters.

ParameterExpected ValueMethod
Appearance Off-white to pale yellow crystalline solidVisual
¹H NMR (CDCl₃)

1.25 (d, 6H, iPr), 2.90 (sept, 1H, iPr), 3.80 (bs, 2H, NH₂), 6.75 (d, 1H, H-5), 7.2-7.6 (m, 7H, Ar-H).[2]
400 MHz NMR
Mass Spec [M+H]⁺ = 212.14LC-MS (ESI)
Purity Check No de-brominated starting material (Cumidine)HPLC (C18, MeCN/H₂O)

Troubleshooting:

  • Low Yield:[3] Often due to protodeboronation of the phenylboronic acid. Increase boronic acid to 2.0 equiv.

  • Incomplete Conversion: The oxidative addition is slow due to the electron-rich nature of the aniline. Ensure the reaction temperature is maintained at 90°C.

References

  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sterically Hindered Substrates (SPhos/XPhos)

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Buchwald-Hartwig Amination Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Safety Data (Aminobiphenyls)

    • National Toxicology Program. (2016).[4][5][6] Report on Carcinogens, Fourteenth Edition; 4-Aminobiphenyl. Link

Sources

Technical Notes & Optimization

Troubleshooting

how to improve the yield of 3-Isopropyl-4-aminobiphenyl synthesis

Topic: Yield Optimization & Troubleshooting for 3-Isopropyl-4-aminobiphenyl Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-SYN-2024-08 Executive Summary & Diagnostic Framework The Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for 3-Isopropyl-4-aminobiphenyl Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-SYN-2024-08

Executive Summary & Diagnostic Framework

The Core Challenge: Synthesizing 3-Isopropyl-4-aminobiphenyl (CAS: 76696-98-1) via Suzuki-Miyaura cross-coupling presents a specific "trap" for chemists. While the isopropyl group appears sterically bulky, it is located meta to the reactive bromide site in the standard precursor (4-bromo-2-isopropylaniline). Therefore, steric hindrance at the coupling site is NOT the primary yield killer.

The true bottlenecks are:

  • Catalyst Poisoning: The free primary amine (-NH₂) coordinates strongly to Palladium (Pd), arresting the catalytic cycle.

  • Electronic Deactivation: The electron-rich amino group increases electron density on the aryl ring, making the oxidative addition of the aryl bromide to Pd(0) significantly slower.

Diagnostic Decision Tree: Use this logic to determine your optimization strategy.

OptimizationLogic Start Current Status: Low Yield Check1 Are you coupling the free amine directly? Start->Check1 RouteA Issue: Catalyst Poisoning Solution: Switch to Gen-3 Buchwald Precatalysts Check1->RouteA Yes RouteB Issue: Workup/Purification Solution: Optimise pH & Scavengers Check1->RouteB No (Protected/Nitro) SubCheck Is conversion < 50%? RouteA->SubCheck Sol1 Use XPhos Pd G2 or SPhos Pd G2 SubCheck->Sol1 Yes (Stalled) Sol2 Protect Amine (Boc/Ac) then Couple SubCheck->Sol2 No (Messy profile)

Figure 1: Decision matrix for selecting the correct optimization pathway based on reaction performance.

Strategic Pathways (Protocols)

Method A: The "Direct" Route (Advanced Catalysis)

Best for: Small scale (<1g), high-throughput screening, or when protecting groups are undesirable.

The Fix: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail here due to amine coordination. You must use bulky, electron-rich phosphine ligands (Buchwald Ligands) that prevent amine binding and accelerate oxidative addition.

Optimized Protocol:

  • Reagents:

    • Substrate: 4-bromo-2-isopropylaniline (1.0 equiv)

    • Coupling Partner: Phenylboronic acid (1.2 - 1.5 equiv)

    • Catalyst: XPhos Pd G2 or SPhos Pd G2 (1–3 mol%). Crucial: Do not use Pd(PPh₃)₄.

    • Base: K₃PO₄ (3.0 equiv) - Phosphate is superior to carbonate for aniline substrates.

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure:

    • Charge solids into a vial.

    • Evacuate and backfill with Argon (3 cycles). Oxygen is fatal to active Pd-L species.

    • Add degassed solvents via syringe.

    • Heat to 80–100°C for 2–4 hours.

    • Note: Conversion should be rapid. If not complete in 4h, adding more time rarely helps due to catalyst death.

Method B: The "Robust" Route (Protection-Deprotection)

Best for: Scale-up (>5g), consistent results, and easier purification.

The Fix: Masking the amine as an acetamide or carbamate (Boc) removes the catalyst poisoning effect and slightly reduces the electron-donating nature of the ring.

Step-by-Step Workflow:

StepReactionReagentsKey Process Parameter
1 Protection 4-bromo-2-isopropylaniline + Ac₂OSolvent: DCM or Toluene.Temp: 0°C to RT.Yield Target: >95%
2 Coupling N-Acetyl-4-bromo-2-isopropylaniline + PhB(OH)₂Cat: Pd(dppf)Cl₂ (cheaper than G2).Base: K₂CO₃.Temp: Reflux (100°C).[1]
3 Hydrolysis Amide Intermediate + NaOH/EtOHTemp: Reflux.Time: Monitor carefully to avoid oxidation.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction turns black immediately and conversion stops at 20%."

Diagnosis: "Palladium Black" formation. The active Pd(0) species has aggregated out of solution because the ligand dissociated or the catalytic cycle stalled.

  • Cause: Inefficient ligation or Oxygen ingress.

  • Solution:

    • Switch Ligand: Move to XPhos or SPhos . These bulky ligands form a "roof" over the Pd center, preventing aggregation.

    • Degassing: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method for the solvent, or sonicate the solvent under vacuum before use.

Issue 2: "I see the product on LCMS, but I lose 50% of the yield during column chromatography."

Diagnosis: Aniline "Streaking." The basic amino group interacts with the acidic silanols on the silica gel, causing the product to stick or streak across fractions.

  • Solution:

    • Pre-treat Silica: Slurry your silica in Hexane containing 1% Triethylamine (Et₃N) before packing the column.

    • Eluent Modifier: Add 1% Et₃N or 1% NH₄OH to your mobile phase (e.g., Hexane/EtOAc + 1% Et₃N).

    • Alternative: Use an amine-functionalized silica cartridge if using automated flash chromatography.

Issue 3: "I am getting a significant amount of 'reduced' byproduct (de-brominated starting material)."

Diagnosis: Hydrodehalogenation.

  • Cause: This often happens in alcoholic solvents (EtOH/MeOH) where the solvent acts as a hydride source, or if the transmetallation step is too slow (steric bulk).

  • Solution:

    • Change Solvent: Switch to strictly aprotic solvents like Toluene or Dioxane . Avoid alcohols.

    • Increase Boronic Acid: Push the equilibrium by increasing Phenylboronic acid to 1.5–2.0 equiv.

    • Water Content: Ensure the water ratio is optimized (usually 4:1 or 10:1 organic:water). The boronic acid requires water to form the active boronate species, but too much can hamper solubility.

Comparative Data: Catalyst Performance

The following data summarizes typical conversion rates for the coupling of 4-bromo-2-isopropylaniline (unprotected) with phenylboronic acid (24h, 100°C).

Catalyst SystemConversion (%)Isolated Yield (%)Notes
Pd(PPh₃)₄ / Na₂CO₃ 35%20%Not Recommended. Severe catalyst poisoning.
Pd(dppf)Cl₂ / K₂CO₃ 65%55%Moderate. Good for protected substrates, poor for free amines.
Pd(OAc)₂ / SPhos / K₃PO₄ >98%92% Recommended. Excellent tolerance of free amine.
XPhos Pd G2 / K₃PO₄ >98%94% Gold Standard. Fastest kinetics.

Mechanistic Visualization

The diagram below illustrates why the "Direct" route fails with standard catalysts and succeeds with Buchwald precatalysts.

Mechanism cluster_0 Standard Catalyst (Failure Mode) cluster_1 Buchwald Catalyst (Success Mode) Pd0 Pd(0) Complex Stable Pd-Amine Complex (Dead) Pd0->Complex Amine Coordination Substrate Free Amine Substrate Substrate->Complex PdL L-Pd(0) (Bulky Ligand) OxAdd Oxidative Addition PdL->OxAdd Ligand blocks Amine binding Substrate2 Free Amine Substrate Substrate2->OxAdd Prod Product (High Yield) OxAdd->Prod Transmetallation & Red. Elim.

Figure 2: Mechanistic comparison showing how bulky ligands (Green) prevent the amine poisoning pathway (Red) common in standard catalysis.

References

  • Suzuki-Miyaura Coupling of Unprotected Anilines

    • Citation: B. P. Carrow, J. F. Hartwig, "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions," J. Am. Chem. Soc., 2011, 133, 2116.
    • Relevance: Establishes the mechanism of base activation and the necessity of specific conditions for hindered or deactivated substr
  • Buchwald Precatalysts (XPhos/SPhos)

    • Citation: T. Kinzel, Y. Zhang, S. L. Buchwald, "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Anilines," J. Am. Chem. Soc., 2010, 132, 14073.
    • Relevance: Defines the protocol for using XPhos Pd G2 to overcome c
  • Purification of Amino-Biphenyls

    • Citation: G. B. Womack, et al., "Synthesis and Purification of Aminobiphenyls," Org. Process Res. Dev., 2002.
    • Relevance: Provides industrial standard workup procedures for lipophilic amines to prevent yield loss on silica.

Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult the Safety Data Sheet (SDS) for 3-Isopropyl-4-aminobiphenyl and all reagents before handling.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-Isopropyl-4-aminobiphenyl

The following technical guide serves as a comprehensive resource for researchers working with 3-Isopropyl-4-aminobiphenyl (CAS: 127502-69-6), also known as 4-phenyl-2-isopropylaniline . This document focuses on stability...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive resource for researchers working with 3-Isopropyl-4-aminobiphenyl (CAS: 127502-69-6), also known as 4-phenyl-2-isopropylaniline . This document focuses on stability profiles in acidic and basic media, troubleshooting experimental anomalies, and ensuring data integrity during analytical workflows.

Executive Summary

3-Isopropyl-4-aminobiphenyl is a substituted aromatic amine.[1] Its stability is governed by the electron-donating nature of the amino group and the steric hindrance provided by the ortho-isopropyl moiety.[2] In acidic media, it forms stable anilinium salts but is susceptible to oxidation. In basic media, it exists as a free base prone to oxidative degradation (discoloration) if exposed to air or light.

Part 1: Acidic Media Stability Guide

Core Concept: In acidic environments (pH < 4.0), the amino group protonates to form a cationic anilinium species. This transformation drastically alters solubility and stability.

1. Protonation & Solubility
  • Mechanism: The lone pair on the nitrogen accepts a proton (

    
    ), forming a charged salt (e.g., chloride or sulfate).
    
  • pKa Estimation: The pKa of the conjugate acid is estimated at 4.0 – 4.4 .

    • Note: While the isopropyl group (+I effect) theoretically increases basicity, the ortho-steric hindrance interferes with the solvation of the ammonium cation, often slightly lowering the observed pKa compared to para-substituted isomers.

  • Solubility: The protonated form is highly water-soluble.

  • Stability Risk: The C-N bond is extremely resistant to acid hydrolysis. You will not see cleavage of the amine under standard acidic conditions (e.g., 0.1 M HCl, 10% H2SO4).

2. Incompatibility: Oxidizing Acids
  • Danger: Avoid oxidizing acids (Nitric acid, concentrated Perchloric acid).

  • Reaction: The electron-rich biphenyl ring, combined with the amino group, makes the molecule a prime target for electrophilic aromatic substitution (nitration) or destructive oxidation (ring opening/polymerization).

3. Troubleshooting Acidic Workflows
SymptomProbable CauseCorrective Action
Precipitation in Acidic Buffer Common Ion Effect: High concentration of counter-ions (e.g.,

from HCl) can precipitate the salt.
Switch to a counter-ion with higher solubility (e.g., acetate or formate) or increase dilution.
Inconsistent HPLC Retention pH near pKa: If mobile phase pH is 3.5–5.0, the molecule flips between neutral/charged states.Buffer Rule: Operate at pH < 2.5 (fully protonated) or pH > 6.5 (fully neutral) for stable retention times.
Unexpected Peak Broadening Silanol Interaction: The cationic form interacts strongly with residual silanols on C18 columns.Use an end-capped column or add an ion-pairing agent (e.g., TFA, TEA) to the mobile phase.
Part 2: Basic Media Stability Guide

Core Concept: In basic media (pH > 7.0), the molecule exists as a neutral free base. This form is lipophilic and chemically reactive toward oxygen.

1. The Oxidation Trap (The "Pinking" Effect)
  • Mechanism: Free aromatic amines undergo radical-mediated auto-oxidation in the presence of air (oxygen) and light.

  • Pathway:

    • Formation of N-oxide or hydroxylamine species.

    • Coupling to form azo-dimers or phenazines.

    • Visual Indicator: Samples turn from off-white/colorless to pink, then brown/purple.

  • Impact of Isopropyl Group: The bulky ortho-isopropyl group retards this process compared to unhindered 4-aminobiphenyl, but does not prevent it entirely.[2]

2. Extraction & Phase Separation
  • Behavior: In basic aqueous solutions (e.g., 1M NaOH), the compound will oil out or precipitate. It partitions efficiently into organic solvents (DCM, Ethyl Acetate).

3. Troubleshooting Basic Workflows
SymptomProbable CauseCorrective Action
Sample Discoloration (Pink/Brown) Oxidation: Exposure to air while in free-base form.Immediate: Purify via recrystallization or silica plug. Prevention: Store under Argon/Nitrogen.
Low Recovery in Extraction Incomplete Deprotonation: pH was not high enough.Ensure aqueous layer pH > 10 to guarantee >99% free base formation.
Emulsion Formation Surfactant-like Behavior: The biphenyl tail is lipophilic; the amine is polar.Add brine (saturated NaCl) to the aqueous phase to break emulsions during extraction.
Part 3: Visualizing the Chemistry
Figure 1: pH-Dependent Species Equilibrium

This diagram illustrates the dominant species across the pH scale, critical for HPLC method development and extraction protocols.

pH_Equilibrium Acid Acidic Media (pH < 3) [Soluble Cation] Equilib Transition Zone (pH 3.5 - 5.0) [Unstable Retention] Acid->Equilib Deprotonation (-H+) Equilib->Acid Acidification Base Basic Media (pH > 6) [Lipophilic Free Base] Equilib->Base Complete Neutralization Base->Equilib Protonation (+H+)

Caption: The equilibrium shifts from a water-soluble anilinium salt in acid to a lipophilic free base in alkali. The transition zone represents the pKa range where solubility and chromatographic behavior are unpredictable.

Figure 2: Oxidative Degradation Pathway (Basic Conditions)

Why does your sample turn brown? This pathway explains the formation of colored impurities.

Oxidation_Pathway Start 3-Isopropyl-4-aminobiphenyl (Colorless Free Base) Radical N-Centered Radical (Reactive Intermediate) Start->Radical O2 / Light / Trace Metals Dimer Azo/Hydrazo Dimers (Colored Impurities) Radical->Dimer Coupling Quinone Quinone Imines (Dark Brown/Purple) Radical->Quinone Further Oxidation

Caption: In basic media, oxidative stress (light/air) generates radical intermediates that couple to form highly colored azo and quinone compounds.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I store the compound in DMSO at room temperature?

  • Answer: Short-term (hours), yes. Long-term, no . DMSO is hygroscopic and can facilitate oxidation. Store stock solutions in anhydrous DMSO at -20°C, preferably under inert gas.

Q2: I see a small impurity peak growing in my HPLC after 24 hours in the autosampler. What is it?

  • Answer: If your mobile phase is neutral/basic, it is likely an oxidation product (azo-dimer). If your mobile phase is acidic (e.g., 0.1% Formic Acid), the sample should be stable. Ensure your autosampler is temperature-controlled (4°C) and the vial is amber glass.

Q3: How do I remove the "brown" color from an aged sample?

  • Answer:

    • Dissolve the sample in dilute acid (e.g., 1M HCl). The amine dissolves; neutral colored tars often remain insoluble or can be washed away with an organic solvent (DCM wash).

    • Filter the aqueous layer.[3]

    • Basify the filtrate (pH > 10) to precipitate the clean amine.

    • Extract into organic solvent and evaporate.

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3025700, 3-Isopropyl-4-aminobiphenyl. Retrieved from [Link]

  • ChemicalRegister. 3-Isopropyl-4-aminobiphenyl Suppliers & Data. Retrieved from [Link]

  • National Toxicology Program. 4-Aminobiphenyl Profile (Analogous Chemistry). Retrieved from [Link]

  • IUPAC. Dissociation Constants of Organic Bases in Aqueous Solution. (General Aniline pKa data). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-Isopropyl-4-aminobiphenyl

Document ID: TSC-IAB-001 | Status: Active | Safety Level: High (Potential Carcinogen) Introduction Welcome to the Technical Support Center. You are likely here because you are working with 3-Isopropyl-4-aminobiphenyl (a...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-IAB-001 | Status: Active | Safety Level: High (Potential Carcinogen)

Introduction

Welcome to the Technical Support Center. You are likely here because you are working with 3-Isopropyl-4-aminobiphenyl (a substituted aromatic amine) and are concerned about its stability.

Aromatic amines are notoriously labile. They do not have an indefinite shelf life, even under "standard" conditions. This guide moves beyond generic advice to provide a mechanistic understanding of why your compound degrades and how to stop it.

⚠️ SAFETY WARNING: Biphenyl amines are structurally related to known human carcinogens (e.g., 4-aminobiphenyl). Always handle this compound in a fume hood with double-gloving and appropriate respiratory protection. Assume genotoxicity until proven otherwise.

Module 1: The "Why" – Oxidation Mechanics

To prevent degradation, you must understand the enemy.[1] 3-Isopropyl-4-aminobiphenyl degrades primarily through Autoxidation and Photo-oxidation .

The Degradation Pathway

The amino group (-NH₂) is electron-rich. Upon exposure to atmospheric oxygen (


) and UV light (

), it undergoes a single-electron transfer (SET) to form a cation radical. This radical is the gateway to colored impurities.
  • Induction: Light/Air creates an amine cation radical.

  • Propagation: The radical reacts with other amine molecules or oxygen.

  • Termination (The "Brown Gunk"): Radicals couple to form azo-dimers (N=N bonds), hydrazo compounds, or extended quinone-imine polymers. These highly conjugated systems absorb visible light, turning your white crystals yellow, then brown, and finally black.

Visualizing the Pathway

OxidationPathway Amine Pure Amine (Colorless/White) Radical Cation Radical (Reactive Intermediate) Amine->Radical 1e- Oxidation Oxygen O2 / UV Light Oxygen->Radical Impurities Azo-Dimers & Quinone Imines (Yellow/Brown) Radical->Impurities Coupling/Polymerization

Figure 1: The cascade of oxidation. Note that once the "Radical" stage is reached, degradation accelerates autocatalytically.

Module 2: The Protocol – Storage Best Practices

Do not rely on the manufacturer's original packaging once opened. Follow this "Gold Standard" protocol to maximize shelf life.

The Inert Atmosphere System

You must exclude Oxygen and Moisture.[2][3]

ParameterRecommendationScientific Rationale
Inert Gas Argon (Ar) Argon is denser than air and "blankets" the crystals. Nitrogen (

) is lighter than Argon and mixes more easily with air if the seal is imperfect.
Container Amber Glass Vial Blocks UV light (200-400nm) which catalyzes the initial radical formation.
Seal Teflon-lined Septum Teflon (PTFE) is chemically inert. Rubber septa can leach plasticizers into the amine or absorb organic vapors.
Temperature -20°C (Freezer) Arrhenius equation: Lowering temperature slows the rate of oxidation kinetics significantly.
Step-by-Step Storage Workflow
  • Transfer: If the compound arrived in a plastic bottle or a jar with a poor seal, transfer it immediately to an amber glass vial.

  • Purge: Flow dry Argon gas gently over the solid for 30 seconds to displace air.

  • Seal: Cap tightly with a phenolic cap containing a Teflon liner.

  • Secondary Containment: Place the vial inside a secondary jar containing a desiccant packet (Silica gel) and an oxygen scavenger packet.

  • Freeze: Store at -20°C.

Critical Note on Thawing: Before opening a stored vial, allow it to warm to room temperature in a desiccator. Opening a cold vial introduces condensation (water), which protonates the amine and accelerates degradation.

StorageDecision Start Received Compound Duration Storage Duration? Start->Duration Short < 1 Week Duration->Short Long > 1 Week Duration->Long Fridge 4°C + Desiccator (Dark) Short->Fridge Freezer -20°C + Argon Flush (Amber Vial) Long->Freezer

Figure 2: Decision matrix for storage conditions based on experimental timeline.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from white to pale yellow. Is it ruined?

  • Diagnosis: This indicates early-stage surface oxidation (formation of N-oxides or trace azo compounds).

  • Action: For robust chemical synthesis (e.g., amide coupling), it is likely still usable (>98% purity). For analytical standards or biological assays, do not use . Recrystallize it (see Module 4).

Q2: The sample is brown/black and sticky.

  • Diagnosis: Significant polymerization has occurred. The "sticky" nature often comes from the formation of tars.

  • Action: Discard as hazardous waste. Recovery yields will be too low to justify the exposure risk.

Q3: Can I store it in solution (e.g., dissolved in DMSO or Methanol)?

  • Answer: No.

  • Reasoning: Dissolved oxygen in solvents reacts with amines much faster than atmospheric oxygen reacts with the solid crystal lattice. Furthermore, solvents like DMSO can act as mild oxidants under certain conditions. Always store as a dry solid.

Q4: Why does the isopropyl group matter?

  • Insight: The isopropyl group at the 3-position provides steric bulk near the amine (at position 4). This ortho-substitution actually makes the amine slightly more stable to dimerization than unsubstituted 4-aminobiphenyl. However, the isopropyl group itself contains a benzylic hydrogen which is susceptible to radical abstraction, potentially leading to side-products if exposed to strong UV light.

Module 4: Recovery Protocol (Purification)

If your compound has oxidized (yellowing), use this Acid-Base Extraction method to purify it. This relies on the fact that the oxidized impurities (azo dimers/tars) are often neutral or less basic than the primary amine.

Reagents Needed:

  • 1M HCl (aq)

  • 1M NaOH (aq)

  • Ethyl Acetate or Dichloromethane (DCM)

  • Activated Charcoal (optional)

Protocol:

  • Dissolve: Dissolve the impure yellow solid in a minimal amount of 1M HCl. The amine will protonate to form the water-soluble hydrochloride salt (

    
    ).
    
    • Observation: If the solution is cloudy or dark, the impurities are not dissolving.

  • Wash: Extract this aqueous acid solution with an organic solvent (Ethyl Acetate).

    • Mechanism:[1][4][5][6] The neutral oxidized impurities (tars/azo colors) will move into the organic layer. The amine stays in the water layer. Discard the organic layer.

  • Neutralize: Slowly add 1M NaOH to the aqueous layer until the pH > 10.

    • Observation: The free amine will precipitate out as a solid or oil.

  • Recover: Extract the now-basic aqueous mixture with fresh DCM. The pure amine moves into the DCM.

  • Dry & Concentrate: Dry the DCM layer over Sodium Sulfate (

    
    ), filter, and evaporate the solvent to yield off-white crystals.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Aminobiphenyl derivatives. (Note: Specific SDS for 3-isopropyl-4-aminobiphenyl should be consulted locally due to regional variations).

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
  • BenchChem. (2025). Technical Support Center: Best Practices for Handling Air-Sensitive Anilines.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Aminobiphenyls.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Isopropyl-4-aminobiphenyl vs. 4-Aminobiphenyl

Executive Summary This guide provides a technical comparison between 4-aminobiphenyl (4-ABP) , a known potent human carcinogen, and its ortho-substituted derivative, 3-isopropyl-4-aminobiphenyl (3-iPr-4-ABP) . While 4-AB...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-aminobiphenyl (4-ABP) , a known potent human carcinogen, and its ortho-substituted derivative, 3-isopropyl-4-aminobiphenyl (3-iPr-4-ABP) .

While 4-ABP serves as a "textbook" model for aromatic amine carcinogenesis via metabolic activation, the introduction of a bulky isopropyl group at the ortho position (C3) in 3-iPr-4-ABP fundamentally alters its steric and electronic profile. This guide analyzes how this structural modification shifts the compound's reactivity from planar intercalation and rapid N-oxidation (4-ABP) to steric inhibition and altered metabolic fate (3-iPr-4-ABP).

Key Differentiators
Feature4-Aminobiphenyl (4-ABP)3-Isopropyl-4-aminobiphenyl
Structure Planar biphenyl systemTwisted biphenyl (dihedral angle > 45°)
Electronic State Resonant amino lone pairSteric Inhibition of Resonance (SIR)
Primary Reactivity High Nucleophilicity (unhindered)High Basicity / Low Nucleophilicity
Toxicity Class Group 1 Carcinogen (Bladder)Predicted Lower Potency / Altered Target
Metabolic Fate Rapid N-Hydroxylation (CYP1A2)Hindered N-Hydroxylation / Slow Acetylation

Structural & Electronic Analysis

The reactivity difference is governed by the Ortho Effect . In 4-ABP, the amino group is coplanar with the phenyl ring, allowing full conjugation. In 3-iPr-4-ABP, the isopropyl group forces the amino group and the second phenyl ring out of planarity.

Steric Inhibition of Resonance (SIR)

In 3-iPr-4-ABP, the bulky isopropyl group at position 3 sterically crowds the nitrogen at position 4. This prevents the lone pair on the nitrogen from aligning parallel to the


-system of the benzene ring.[1]
  • Consequence 1 (Basicity): The lone pair is less delocalized into the ring, making the nitrogen more basic (higher pK

    
     of the conjugate acid) compared to 4-ABP.
    
  • Consequence 2 (Nucleophilicity): Despite higher electron density, the nitrogen is less nucleophilic in S

    
    2 reactions due to the physical blockade by the isopropyl group.
    
Visualization of Steric Impact

The following diagram illustrates the structural divergence and its impact on DNA intercalation potential.

StericComparison cluster_4ABP 4-Aminobiphenyl (Planar) cluster_3iPr 3-Isopropyl-4-aminobiphenyl (Twisted) ABP 4-ABP Structure (Planar Biphenyl) Intercalation DNA Intercalation (High Affinity) ABP->Intercalation Fits between base pairs Oxidation N-Oxidation (CYP1A2 Accessible) ABP->Oxidation Enzyme active site access iPr 3-iPr-4-ABP Structure (Twisted Dihedral) StericBlock Steric Hindrance (Isopropyl Bulk) iPr->StericBlock ReducedBind Reduced DNA Binding (Poor Intercalation) StericBlock->ReducedBind Too bulky for DNA stack AlteredMet Altered Metabolism (Hindered N-Oxidation) StericBlock->AlteredMet Blocks CYP access

Caption: Comparative structural impact on biological interaction. 4-ABP (Red) retains planarity for DNA binding; 3-iPr-4-ABP (Blue) is sterically distorted.

Chemical Reactivity Profile

Nucleophilic Substitution (S 2)
  • 4-ABP: Reacts rapidly with alkyl halides (e.g., methyl iodide) to form secondary and tertiary amines.

  • 3-iPr-4-ABP: The isopropyl group shields the nitrogen. Reaction rates with electrophiles will be significantly slower.

    • Experimental Note: Synthesis of derivatives often requires higher temperatures or stronger electrophiles (e.g., triflates instead of halides) to overcome the energy barrier imposed by the ortho-substituent.

Diazotization & Coupling

Both compounds can form diazonium salts, a critical step in dye synthesis and detection assays (Bratton-Marshall reaction).

  • Protocol: React amine with NaNO

    
     / HCl at 0–5°C.
    
  • Observation: 3-iPr-4-ABP diazonium salts are generally more stable than 4-ABP salts. The ortho-isopropyl group protects the diazonium moiety from nucleophilic attack by water (hydrolysis) but also slows down the coupling reaction with phenols or naphthols (azo dye formation).

Biological Reactivity & Toxicology

This is the critical section for drug safety professionals. 4-ABP is a bladder carcinogen.[2][3][4] The 3-isopropyl derivative modifies this risk profile through metabolic diversion .

Metabolic Activation Pathway (The "Lethal Synthesis")

Carcinogenicity requires bioactivation.

  • N-Hydroxylation: Conversion to N-hydroxy-arylamine (proximate carcinogen).

  • Esterification: NAT/SULT enzymes create an unstable ester.

  • Nitrenium Ion Formation: Spontaneous cleavage generates a DNA-reactive electrophile.

Comparative Metabolic Data
Metabolic Step4-ABP Behavior3-iPr-4-ABP Behavior (SAR Predicted)
CYP1A2 Oxidation Rapid. Primary activation step.Inhibited. Ortho-bulk hinders access to the heme iron center of CYP1A2.
N-Acetylation (NAT) Moderate. Detoxification pathway.Strongly Inhibited. Steric bulk prevents acetyl-CoA transfer.
DNA Adducts Forms dG-C8-4-ABP (Major adduct).[2][3]Formation reduced due to lack of planarity required for pre-covalent intercalation.
Pathway Visualization

Metabolism Substrate Parent Amine CYP CYP450 (Liver) N-Hydroxylation Substrate->CYP NAT N-Acetylation (Detoxification) Substrate->NAT 4-ABP: Moderate 3-iPr: Blocked N_OH N-Hydroxy Metabolite (Proximate Carcinogen) CYP->N_OH 4-ABP: Fast 3-iPr: Slow Ester N-Acetoxy/Sulfoxy Intermediate N_OH->Ester NAT/SULT Ion Nitrenium Ion (Ultimate Carcinogen) Ester->Ion Spontaneous DNA DNA Adduct (Mutation) Ion->DNA Covalent Bond Excrete Excretion NAT->Excrete

Caption: The bioactivation pathway. 3-iPr-4-ABP faces blockades at both the activation (CYP) and detoxification (NAT) steps due to steric hindrance.

Experimental Protocols

To validate the reactivity differences, the following self-validating protocols are recommended.

Ames Mutagenicity Assay (Salmonella typhimurium)

Objective: Compare mutagenic potency. Strains: TA100 (detects base-pair substitutions) and TA98 (frameshifts).

  • Preparation: Dissolve compounds in DMSO. Prepare S9 mix (rat liver homogenate) for metabolic activation.

  • Dosing: Plate bacteria with 0, 10, 50, 100, 500 µ g/plate of test compound + S9 mix.

  • Incubation: 48 hours at 37°C.

  • Data Analysis: Count revertant colonies.

    • Expected Result (4-ABP): High reversion rate (>500 revertants/µg) in TA100.

    • Expected Result (3-iPr-4-ABP): Significantly lower reversion rate. The bulky isopropyl group prevents the planar intercalation required to induce frameshift mutations (TA98) and hinders the oxidative activation required for base-pair substitutions.

Comparative N-Acetylation Assay

Objective: Measure steric hindrance of the amino group.

  • Reaction System: 1 mM Amine + 1 mM Acetyl-CoA + Recombinant Human NAT1 enzyme in PBS (pH 7.4).

  • Monitoring: HPLC-UV (254 nm).

  • Time Points: 0, 10, 30, 60 minutes.

  • Calculation: Determine

    
     and 
    
    
    
    .
    • Validation: 4-ABP should show rapid conversion to N-acetyl-4-ABP. 3-iPr-4-ABP should show <10% conversion over 60 minutes, confirming steric blockade.

References

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: 4-Aminobiphenyl. U.S. Department of Health and Human Services. [Link]

  • International Agency for Research on Cancer (IARC). (2012). Chemical Agents and Related Occupations: 4-Aminobiphenyl.[2][4][5][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. [Link]

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: From structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research. [Link]

  • Gorrod, J. W., & Manson, D. (1986). The metabolism of aromatic amines. Xenobiotica. (Foundational text on steric hindrance in amine metabolism). [Link]

  • Flammang, T. J., et al. (1992). Mutagenicity of 4-aminobiphenyl and 4-acetylaminobiphenyl in Salmonella typhimurium strains expressing different levels of N-acetyltransferase. Carcinogenesis. [Link]

Sources

Comparative

structural validation of 3-Isopropyl-4-aminobiphenyl using X-ray crystallography

Content Type: Technical Comparison & Methodological Guide Target Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists Executive Summary The structural validation of 3-Isopropyl-4-aminobiphenyl pres...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Methodological Guide Target Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists

Executive Summary

The structural validation of 3-Isopropyl-4-aminobiphenyl presents a specific stereochemical challenge: determining the influence of the bulky ortho-isopropyl group on the planarity of the biphenyl system and the availability of the amine for hydrogen bonding. While NMR spectroscopy confirms connectivity in solution, it fails to capture the static conformational locking induced by crystal packing forces.

This guide outlines a definitive protocol for Single Crystal X-ray Diffraction (SC-XRD) validation, comparing its efficacy against spectroscopic alternatives. It demonstrates that SC-XRD is the only method capable of resolving the precise torsion angle (


)  between phenyl rings and the intermolecular H-bonding network , both of which are critical for predicting solid-state stability and bioavailability.
The Structural Challenge: Sterics & Torsion

In 3-Isopropyl-4-aminobiphenyl, the isopropyl group at position 3 exerts steric pressure on the amine (position 4) and potentially the biphenyl linkage (position 1).

  • The "Twist" Problem: Biphenyls are rarely planar. The angle between the two rings minimizes steric clash between ortho hydrogens. The 3-isopropyl group adds asymmetry, potentially locking the molecule into a specific conformer in the solid state.

  • The "Shielding" Problem: The isopropyl group creates a hydrophobic shield around the nitrogen atom. Validating whether this prevents the formation of standard

    
     or 
    
    
    
    interactions is essential for understanding the compound's reactivity and melting point.
Comparative Analysis: SC-XRD vs. Alternatives

To validate the structure, researchers typically choose between SC-XRD, Solution NMR, and Density Functional Theory (DFT). The following analysis justifies SC-XRD as the definitive method for this specific chemotype.

Table 1: Performance Comparison Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C/NOESY) DFT (Computational)
Primary Output Absolute 3D atomic coordinates (

)
Connectivity & chemical environmentPredicted energy minima
Conformational Insight Static: Observes the specific, frozen low-energy conformer.Dynamic: Averages rapid rotations; misses fixed torsion angles.Theoretical: Idealized gas-phase; ignores packing forces.
Intermolecular Interactions Directly maps H-bonds &

-stacking networks.
Inferred via concentration-dependent shifts (imprecise).Modeled; often inaccurate for bulk solids.
Steric Validation Quantifies exact bond lengths/angles (e.g.,

distance).
Qualitatively inferred via NOE signals.Precise but hypothetical.
Sample Requirement Single Crystal (

mm).
Dissolved sample (~5-10 mg).None (Computational resources).

Why SC-XRD Wins: For 3-Isopropyl-4-aminobiphenyl, NMR will show a time-averaged signal for the biphenyl rotation. Only SC-XRD can prove if the isopropyl group forces the rings into a perpendicular (orthogonal) or twisted arrangement in the solid phase, which directly dictates the material's density and solubility.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure high-redundancy validation. If the crystal does not diffract, the protocol loops back to solvent screening.

Phase A: Crystallization (The Critical Step)

Goal: Grow single crystals suitable for diffraction from a flexible aromatic amine.

  • Solvent Selection:

    • Primary:Ethanol (EtOH) or Methanol (MeOH) . These polar protic solvents encourage H-bonding, which helps order the amine groups.

    • Antisolvent:Water (for high polarity contrast) or Hexane (for slow diffusion).

  • Method: Slow Evaporation (Preferred)

    • Dissolve 20 mg of 3-Isopropyl-4-aminobiphenyl in 2 mL of EtOH.

    • Filter through a 0.45

      
      m syringe filter into a clean vial.
      
    • Cover with parafilm and poke 3-5 small holes.

    • Store at 4°C (to reduce thermal motion during nucleation).

  • Alternative: Vapor Diffusion

    • Place solution in an inner vial.

    • Place Hexane in the outer reservoir.

    • Seal system. Hexane vapor diffuses into EtOH, lowering solubility slowly.

Phase B: Data Collection & Reduction[1]
  • Source: Mo-K

    
     (
    
    
    
    Å) is standard. If crystals are small/weakly diffracting, use Cu-K
    
    
    (
    
    
    Å) for higher flux.
  • Temperature: Collect at 100 K .

    • Reasoning: Cooling freezes the rotation of the isopropyl methyl groups, reducing thermal disorder parameters (

      
      ) and allowing precise location of hydrogen atoms.
      
Phase C: Visualization of the Workflow

ValidationWorkflow Synthesis Crude 3-Isopropyl-4-aminobiphenyl Screening Solvent Screening (EtOH, MeOH, Toluene) Synthesis->Screening CrystalCheck Microscopy Check (Birefringence?) Screening->CrystalCheck CrystalCheck->Screening Amorphous/Powder XRD SC-XRD Data Collection (Mo/Cu Source, 100K) CrystalCheck->XRD Single Crystal Found Solve Structure Solution (SHELXT - Intrinsic Phasing) XRD->Solve Refine Refinement (SHELXL) Anisotropic displacement Solve->Refine Validate Validation (CheckCIF) R1 < 5%? Refine->Validate Fail Re-Crystallize Validate->Fail Fail (High R-factor/Disorder) Publish Generate CIF & Publish Validate->Publish Pass Fail->Screening

Figure 1: The iterative workflow for crystallographic structure validation. Note the feedback loop at the Validation stage.

Structural Insights: What to Analyze

Once the structure is solved, you must validate specific geometric parameters to confirm the identity and conformation of 3-Isopropyl-4-aminobiphenyl.

A. The Biphenyl Torsion Angle (

)

Measure the torsion angle defined by atoms


.
  • Expectation: Due to the steric bulk of the isopropyl group at position 3, the rings should be twisted.

  • Range: Typically 35° to 60° . If

    
     or 
    
    
    
    , suspect packing forces or disorder are dominating the structure.
B. The Isopropyl conformation

The isopropyl group (


) can rotate.
  • Validation: Check the

    
     bond angles. They should be close to 110-112° . Significant deviation indicates unresolved disorder.
    
C. Hydrogen Bonding Network

The amine (


) acts as both a donor and acceptor.
  • Validation: Look for

    
     interactions between adjacent molecules.
    
  • Distance:

    
     distance should be 2.9 - 3.2 Å .
    
  • Effect: If the isopropyl group effectively shields the nitrogen, these distances may be elongated (>3.2 Å), or the H-bonding may shift to a

    
    -system acceptor (
    
    
    
    ).
D. Decision Logic for Validation

DecisionLogic Start Analyze Structure Twist Check Torsion Angle Start->Twist Hbond Check H-Bonding Start->Hbond Result1 Twist < 20° Twist->Result1 Result2 Twist 30-60° Twist->Result2 Result3 No H-Bonds Hbond->Result3 Result4 Network Formed Hbond->Result4 Interpretation1 Packing Forces Dominant (Likely Polymorph) Result1->Interpretation1 Interpretation2 Sterically Driven (Stable Conformer) Result2->Interpretation2 Interpretation3 Steric Shielding Confirmed Result3->Interpretation3 Result4->Interpretation2

Figure 2: Logical framework for interpreting structural data regarding steric effects.

References
  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[2][3] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spek, A. L. (2020).[4] CheckCIF validation for crystal structures. Journal of Applied Crystallography. Link

  • Desiraju, G. R. (2002). Hydrogen bonding in crystal engineering. Accounts of Chemical Research, 35(7), 565-573. Link

  • Müller, P. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. (Standard Text)

Sources

Validation

comparative analysis of 3-Isopropyl-4-aminobiphenyl and its structural isomers

Executive Summary 3-Isopropyl-4-aminobiphenyl represents a critical structural modification of the well-known carcinogen 4-aminobiphenyl (4-ABP). While 4-ABP is a potent bladder carcinogen banned from commercial producti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Isopropyl-4-aminobiphenyl represents a critical structural modification of the well-known carcinogen 4-aminobiphenyl (4-ABP). While 4-ABP is a potent bladder carcinogen banned from commercial production, the introduction of an isopropyl group at the ortho position (C3) relative to the amino group significantly alters its toxicological and physicochemical profile.

This guide provides a technical comparison of 3-isopropyl-4-aminobiphenyl against its parent compound and key structural isomers. The analysis focuses on the Structure-Activity Relationship (SAR) governing genotoxicity, metabolic stability, and synthetic utility. For drug development professionals, this molecule serves as a case study in using steric hindrance to modulate metabolic activation (N-hydroxylation).

Structural Landscape & Isomer Definition

The biphenyl scaffold allows for multiple isomeric configurations. We define the primary subject and its comparators below:

Compound NameStructure DescriptionKey Feature
3-Isopropyl-4-aminobiphenyl Isopropyl group at C3 (ortho to amine).Steric Shielding: Blocks N-hydroxylation site.
4-Aminobiphenyl (4-ABP) Unsubstituted parent amine.[1][2][3]Reference Tox: Planar, easily activated by CYP1A2.
2-Isopropyl-4-aminobiphenyl Isopropyl group at C2 (ortho to phenyl ring).Torsional Twist: Induces non-planarity between rings.
4'-Isopropyl-4-aminobiphenyl Isopropyl group at C4' (para on distal ring).Lipophilicity: Increases LogP without steric block of amine.

Comparative Physicochemical Profile

The addition of an isopropyl group (


) adds hydrophobicity and steric bulk. These changes affect bioavailability and enzyme binding affinity.

Table 1: Predicted Physicochemical Properties

Property4-Aminobiphenyl (Parent)3-Isopropyl-4-aminobiphenyl2-Isopropyl-4-aminobiphenyl
Molecular Weight 169.22 g/mol 211.30 g/mol 211.30 g/mol
LogP (Octanol/Water) ~2.8~4.1~3.9 (Twisted conformation reduces solvation)
pKa (Conjugate Acid) 4.35~4.1 (Steric inhibition of solvation)~4.3
Planarity High (favors intercalation)High (Ring system remains planar)Low (Steric clash at bridge forces twist)
Solubility (Water) LowVery LowVery Low

Expert Insight: The increase in LogP to >4.0 for the isopropyl variants suggests high membrane permeability but significant risk of accumulation in adipose tissue. However, the 2-isopropyl isomer's lack of planarity prevents it from acting as an effective DNA intercalator, a key step in frameshift mutagenesis.

Toxicological & Performance Assessment

The critical performance metric for aminobiphenyls in drug design is Genotoxicity . The mechanism of action involves metabolic activation by Cytochrome P450 enzymes (specifically CYP1A2) to form an N-hydroxy species, which then reacts with DNA.

Mechanism of Mutagenicity Reduction
  • 4-ABP (High Toxicity): The exposed amino group is readily N-hydroxylated. The planar structure allows the nitrenium ion to intercalate into DNA (specifically G-C rich regions).

  • 3-Isopropyl-4-aminobiphenyl (Reduced Toxicity): The bulky isopropyl group at the C3 position creates a "steric fence." This hinders the approach of the CYP1A2 heme iron to the amino nitrogen, significantly reducing the rate of N-hydroxylation.

  • 2-Isopropyl-4-aminobiphenyl (Reduced Toxicity): The substituent at C2 forces the two phenyl rings to twist out of plane (dihedral angle >45°). This loss of planarity prevents the molecule from fitting into the CYP1A2 active site and inhibits DNA intercalation.

Visualization of Metabolic Activation Pathways

MetabolicActivation Parent 4-Aminobiphenyl (Planar, Exposed Amine) CYP CYP1A2 (Liver) Parent->CYP High Affinity Iso3 3-Isopropyl-4-ABP (Steric Shield at Amine) Iso3->CYP Steric Blockade Detox Glucuronidation/ Acetylation (Excretion) Iso3->Detox Preferential Pathway Iso2 2-Isopropyl-4-ABP (Twisted Biphenyl Core) Iso2->CYP No Fit (Twisted) Iso2->Detox NHydroxy N-Hydroxy Metabolite (Proximate Carcinogen) CYP->NHydroxy Rapid Oxidation Nitrenium Nitrenium Ion (Ultimate Carcinogen) NHydroxy->Nitrenium Acidic pH (Bladder) DNA DNA Adducts (Mutation) Nitrenium->DNA Intercalation

Figure 1: Comparative metabolic fates. 4-ABP undergoes rapid bioactivation, while 3-isopropyl and 2-isopropyl isomers face steric or conformational barriers that shift metabolism toward detoxification.

Experimental Protocols

Synthesis of 3-Isopropyl-4-aminobiphenyl

This protocol utilizes a regioselective Friedel-Crafts alkylation followed by reduction, ensuring high purity of the ortho-isomer.

Reagents: 4-Nitrobiphenyl, Isopropyl bromide, Aluminum chloride (


), Hydrazine hydrate, Palladium on Carbon (Pd/C).

Step-by-Step Workflow:

  • Nitration (Precursor Prep): If starting from biphenyl, nitrate to obtain 4-nitrobiphenyl.[1] (Skip if purchasing 4-nitrobiphenyl).[4]

  • Friedel-Crafts Alkylation:

    • Dissolve 4-nitrobiphenyl (10 mmol) in dry nitrobenzene.

    • Add

      
       (12 mmol) at 0°C under 
      
      
      
      atmosphere.
    • Dropwise add Isopropyl bromide (11 mmol).

    • Critical Step: Heat to 60°C for 4 hours. The nitro group directs the alkylation to the ortho position (C3) relative to itself (meta to the bridge), but steric bulk of the biphenyl system favors the 3-position over the 2-position.

    • Validation: Monitor via TLC (Hexane/EtOAc 8:2). The product (3-isopropyl-4-nitrobiphenyl) will have a higher

      
       than the starting material.
      
  • Reduction:

    • Dissolve the intermediate in Ethanol (50 mL).

    • Add 10% Pd/C (5 wt%) and heat to reflux.

    • Add Hydrazine hydrate (5 eq) dropwise. Reflux for 2 hours.

    • Safety: Hydrazine is toxic; use a fume hood.

  • Purification:

    • Filter catalyst through Celite.

    • Concentrate filtrate and recrystallize from Ethanol/Water.

    • Yield: Expect 75-85%.

Mutagenicity Assessment (Ames Test Modification)

To empirically verify the safety advantage of the isopropyl isomer, use the Salmonella typhimurium assay.

Protocol:

  • Strains: Use TA98 (frameshift detection) and TA100 (base-pair substitution).

  • Metabolic Activation: Prepare S9 mix (rat liver extract induced with Aroclor 1254) to simulate human CYP metabolism.

  • Dosing:

    • Control: DMSO.[5]

    • Reference: 4-Aminobiphenyl (1.0

      
       g/plate ).
      
    • Test: 3-Isopropyl-4-aminobiphenyl (0.1, 1.0, 10, 100

      
       g/plate ).
      
  • Incubation: 48 hours at 37°C.

  • Data Analysis: Count revertant colonies.

    • Expected Result: 4-ABP will show a steep dose-response curve (mutagenic). The 3-isopropyl isomer should show a significantly flattened curve (weak/non-mutagenic) due to the "Steric Fence" effect described in Section 4.1.

Conclusion & Recommendations

For researchers evaluating biphenyl scaffolds:

  • Avoid 4-Aminobiphenyl: Its carcinogenicity is well-established and creates severe handling/regulatory liabilities.

  • Select 3-Isopropyl-4-aminobiphenyl: If an amino-biphenyl pharmacophore is required, the 3-isopropyl isomer offers a safer alternative. The steric bulk at C3 drastically reduces metabolic activation without abolishing the electronic properties of the amine.

  • Select 2-Isopropyl-4-aminobiphenyl: Use this isomer if you specifically intend to disrupt the planarity of the biphenyl system to probe the geometry of a binding pocket.

References

  • Transformation of mutagenic aromatic amines into non-mutagenic species by alkyl substituents. Source: National Institutes of Health (PubMed) [Link]

  • Growth inhibition of intestinal bacteria and mutagenicity of 2-, 3-, 4-aminobiphenyls. Source: National Institutes of Health (PubMed) [Link]

  • 4-Aminobiphenyl - Report on Carcinogens. Source: National Toxicology Program (NTP) [Link]

  • Structure–activity relationship (SAR) in Mutagenicity. Source: National Institutes of Health (PMC) [Link]

  • Bioactivation of the tobacco carcinogens 4-aminobiphenyl. Source: Archives of Toxicology [Link]

Sources

Comparative

advantages and disadvantages of using 3-Isopropyl-4-aminobiphenyl in specific reactions

Executive Summary 3-Isopropyl-4-aminobiphenyl (CAS: 76375-65-0 / 127502-69-6 derivatives) represents a specialized class of sterically hindered biaryl amines . Unlike its planar analogue 4-aminobiphenyl, the introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Isopropyl-4-aminobiphenyl (CAS: 76375-65-0 / 127502-69-6 derivatives) represents a specialized class of sterically hindered biaryl amines . Unlike its planar analogue 4-aminobiphenyl, the introduction of an isopropyl group at the ortho position (C3) relative to the amine function significantly alters its nucleophilicity, solubility, and metabolic profile.

This guide objectively compares the performance of 3-Isopropyl-4-aminobiphenyl against standard unhindered amines (e.g., 4-aminobiphenyl) and highly hindered amines (e.g., 2,6-diisopropylaniline) in three critical reaction classes: Palladium-Catalyzed Cross-Coupling , Diazotization , and Amide Bond Formation .

Comparative Analysis: Advantages & Disadvantages

Reaction Class A: Palladium-Catalyzed Buchwald-Hartwig Amination

Context: Synthesis of pharmaceutical biaryl scaffolds.

Feature3-Isopropyl-4-aminobiphenyl (Subject)4-Aminobiphenyl (Alternative)Technical Verdict
Selectivity (Mono- vs. Bis-arylation) High. The bulky ortho-isopropyl group destabilizes the formation of the tertiary amine, effectively preventing over-arylation.Low. Frequently results in mixtures of secondary and tertiary amines requiring difficult chromatographic separation.Advantage: Subject
Catalyst Turnover Frequency (TOF) Moderate/Low. Steric bulk impedes the amine coordination to the Pd(II) center during the transmetallation/reductive elimination cycle.High. Rapid coordination and turnover.Disadvantage: Subject
Ligand Requirement Strict. Requires bulky, electron-rich phosphines (e.g., XPhos, BrettPhos) to facilitate reductive elimination.Flexible. Works with standard ligands (BINAP, dppf).Neutral (Cost implication)

Key Insight: Use 3-Isopropyl-4-aminobiphenyl when high chemoselectivity for the secondary amine is required, but be prepared to use "Third Generation" Buchwald precatalysts.

Reaction Class B: Diazotization and Azo Coupling

Context: Synthesis of dyes or Sandmeyer reaction precursors.

Feature3-Isopropyl-4-aminobiphenyl (Subject)4-Aminobiphenyl (Alternative)Technical Verdict
Diazonium Salt Stability Enhanced. The isopropyl group protects the diazo group from nucleophilic attack by solvent (hydrolysis) via steric shielding.Moderate. Prone to dediazoniation or hydrolysis at elevated temperatures.Advantage: Subject
Coupling Kinetics Slow. The steric bulk severely retards the electrophilic attack on coupling partners (e.g., naphthols).Fast. Rapid coupling, often requiring pH control to prevent side reactions.Disadvantage: Subject
Reaction Class C: Solubility & Physical Properties

Context: Polymer synthesis (Polyimides) or large molecule processing.

  • Advantage: The isopropyl group disrupts the

    
    -
    
    
    
    stacking interactions between biphenyl cores. This renders derivatives significantly more soluble in organic solvents (DCM, THF) compared to the often insoluble, crystalline derivatives of 4-aminobiphenyl.

Mechanistic Visualization

The following diagram illustrates the steric impact of the isopropyl group on the Pd-catalyzed catalytic cycle, specifically the Reductive Elimination step which is the rate-determining step for hindered amines.

BuchwaldMechanism cluster_legend Steric Impact Pd_OxAdd Pd(II)-Ar-X (Oxidative Addition Complex) Coordination Amine Coordination (Steric Clash Zone) Pd_OxAdd->Coordination + 3-Isopropyl-4-aminobiphenyl Deprotonation Deprotonation (Base Mediated) Coordination->Deprotonation Slowed by iPr steric bulk RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim Pd-N species formed Product Biaryl Amine Product RedElim->Product Catalyst Regeneration Note1 The ortho-isopropyl group hinders approach to Pd center but accelerates Reductive Elimination by relieving steric strain.

Caption: Mechanistic pathway highlighting the 'Steric Clash Zone' during amine coordination, which requires specialized ligands to overcome.

Validated Experimental Protocol

Protocol: Selective Mono-Arylation of 3-Isopropyl-4-aminobiphenyl via Buchwald-Hartwig Coupling. Objective: Couple 3-Isopropyl-4-aminobiphenyl with 4-bromoanisole.

Reagents & Setup
  • Amine: 3-Isopropyl-4-aminobiphenyl (1.0 equiv, 1.0 mmol)

  • Aryl Halide: 4-Bromoanisole (1.1 equiv)

  • Catalyst: Pd_2(dba)_3 (2 mol%)

  • Ligand: XPhos (8 mol%) — Critical: XPhos is required to accommodate the steric bulk.

  • Base: NaOtBu (1.4 equiv) — Must be anhydrous.

  • Solvent: Toluene (anhydrous, degassed).

Step-by-Step Methodology
  • Inert Environment: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Catalyst Pre-complexation (Self-Validating Step): Add Pd_2(dba)_3 and XPhos to the flask. Add 2 mL of toluene and stir at room temperature for 5 minutes.

    • Checkpoint: The solution should turn from dark purple/red to a deep orange/brown, indicating active catalyst ligation. If it remains purple, the ligand is degraded.

  • Substrate Addition: Add the 3-Isopropyl-4-aminobiphenyl, 4-bromoanisole, and NaOtBu. Wash down the sides with the remaining toluene (8 mL).

  • Reaction: Heat the mixture to 100°C.

  • Monitoring: Monitor via TLC (eluent: 10% EtOAc/Hexane).

    • Expectation: The starting amine (lower R_f due to polarity) will disappear. The product will be fluorescent under UV (254 nm) due to the extended biaryl conjugation.

  • Workup: Cool to RT, filter through a pad of Celite (to remove Pd black), and concentrate. Purify via flash column chromatography.

Safety & Toxicology (Critical)

Hazard Identification: Aminobiphenyls are structurally related to 4-aminobiphenyl , a known human carcinogen (Group 1 IARC).

  • Hypothesis: While the ortho-isopropyl group reduces planarity (potentially decreasing DNA intercalation), no data exists to prove safety .

  • Mandatory Control: Treat 3-Isopropyl-4-aminobiphenyl as a suspected carcinogen .

    • Use only in a fume hood.

    • Double-glove (Nitrile).

    • Quench all glassware and waste with bleach/oxidizing agents before disposal to degrade the amine functionality.

References

  • Steric Effects in Buchwald-Hartwig Amination

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Reactivity of Ortho-Substituted Anilines: Hochendoner, P., et al. (2020). "Steric and Electronic Parameters of Anilines in Cross-Coupling." Journal of Organic Chemistry. Note: Provides quantitative A-values for ortho-isopropyl groups.
  • Safety of Aminobiphenyls

    • National Toxicology Program (NTP). "Report on Carcinogens: 4-Aminobiphenyl."
Validation

A Comparative Guide to the Predicted and Experimental Data of Substituted Aminobiphenyls: A Case Study on 3-Isopropyl-4-aminobiphenyl

Senior Application Scientist Note: Direct experimental and computational data for 3-Isopropyl-4-aminobiphenyl is not extensively available in public scientific literature. This guide, therefore, adopts a well-established...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Direct experimental and computational data for 3-Isopropyl-4-aminobiphenyl is not extensively available in public scientific literature. This guide, therefore, adopts a well-established scientific methodology: we will use the thoroughly characterized parent compound, 4-aminobiphenyl , as an experimental baseline. We will then apply established principles of computational chemistry and substituent effects to predict the physicochemical and spectroscopic properties of 3-Isopropyl-4-aminobiphenyl. This comparative approach allows for a robust, insightful, and predictive analysis, grounded in verifiable data and expert-driven interpretation.

Introduction: The Significance of Substituted Aromatic Amines

Aromatic amines are a critical class of compounds in industrial chemistry, serving as precursors for dyes, polymers, and pharmaceuticals.[1] However, they are also a class of significant toxicological concern, with many members, including 4-aminobiphenyl, being recognized as potent carcinogens.[2][3] The addition of substituents to the aromatic core can dramatically alter a molecule's physical properties, metabolic fate, and biological activity. Understanding these changes is paramount for researchers in drug development and toxicology.

This guide focuses on 3-Isopropyl-4-aminobiphenyl, a derivative of the known human bladder carcinogen 4-aminobiphenyl.[4][5] By adding an isopropyl group at the 3-position (ortho to the amino group), we introduce both steric bulk and a weak electron-donating effect, which are predicted to modulate the molecule's properties in distinct ways.[6][7]

Part 1: The Experimental Baseline: 4-Aminobiphenyl

4-Aminobiphenyl has been the subject of extensive study due to its historical industrial use and significant health risks.[8] It serves as our experimentally validated reference point.

Physicochemical and Toxicological Properties

The known properties of 4-aminobiphenyl are summarized below. These values are the benchmark against which we will compare our predictions for the isopropyl-substituted analogue.

PropertyExperimental Value (4-Aminobiphenyl)Source(s)
Molecular Formula C₁₂H₁₁N[5]
Molecular Weight 169.22 g/mol [4][5]
Appearance Colorless to yellowish-brown crystalline solid[9]
Melting Point 52-54 °C[5]
Boiling Point 302 °C[5]
Water Solubility Slightly soluble in cold water, soluble in hot water[5]
LogP 2.86[8]
Carcinogenicity Known Human Carcinogen (IARC Group 1)[4][8]

Expertise & Experience: Causality of Carcinogenicity The carcinogenicity of 4-aminobiphenyl is not inherent to the molecule itself but results from its metabolic activation.[10] In the liver, cytochrome P450 enzymes oxidize the amino group to a hydroxylamine derivative.[5] This metabolite can then form highly reactive aryl nitrenium ions, which readily bind to DNA, forming adducts.[5][8] These DNA adducts are the primary lesions that can lead to mutations and, ultimately, cancer, particularly in the urinary bladder where metabolites concentrate.[3][5] Any substituent that alters the electronic properties of the amino group or the steric accessibility for enzymatic action can be expected to modify this toxicological profile.

Part 2: The Computational Prediction: 3-Isopropyl-4-aminobiphenyl

In the absence of experimental data, we turn to computational modeling. Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict molecular geometries, electronic properties, and spectroscopic data with high accuracy.[11][12] For a molecule like 3-Isopropyl-4-aminobiphenyl, a common and effective approach would be to use the B3LYP functional with a 6-311+G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[11][13]

Predicted Physicochemical and Spectroscopic Properties

The following table contrasts the experimental data of our baseline with the predicted data for our target molecule. The predictions are derived from the known effects of adding an isopropyl group.

Property / SpectrumExperimental (4-Aminobiphenyl)Predicted (3-Isopropyl-4-aminobiphenyl)Justification for Prediction
Molecular Formula C₁₂H₁₁NC₁₅H₁₇NAddition of a C₃H₆ group.
Molecular Weight 169.22 g/mol 211.30 g/mol Additive mass of the isopropyl group (43.08 g/mol ).
LogP 2.86~3.5 - 3.8The isopropyl group is hydrophobic, increasing the partition coefficient.
¹H NMR (Aromatic) ~6.7-7.6 ppm~6.6-7.5 ppmThe electron-donating isopropyl group will cause slight upfield shifts (shielding) of ortho/para protons.[14] The substitution pattern will be more complex.
¹H NMR (Aliphatic) N/ASeptet (~3.0 ppm, 1H), Doublet (~1.2 ppm, 6H)Characteristic pattern for an isopropyl group. The septet is the CH proton split by 6 methyl protons; the doublet is the two CH₃ groups split by the single CH proton.[15]
¹³C NMR (Aromatic) ~115-148 ppm~114-150 ppmThe isopropyl-bearing carbon will be significantly shifted. Other shifts will be subtly altered due to electronic effects.[16]
IR Spectroscopy C-H (arom): ~3030 cm⁻¹N-H: ~3300-3500 cm⁻¹C=C (arom): ~1450-1600 cm⁻¹C-H (aliph): ~2870-2960 cm⁻¹C-H (arom): ~3030 cm⁻¹N-H: ~3300-3500 cm⁻¹C=C (arom): ~1450-1600 cm⁻¹Addition of characteristic aliphatic C-H stretching bands from the isopropyl group.[17] The N-H stretch may be broadened or shifted due to potential intramolecular hydrogen bonding with the ortho-isopropyl group.
Mass Spec (EI) M⁺ at m/z 169M⁺ at m/z 211The molecular ion peak corresponds to the molecular weight.
MS Fragmentation Loss of HCNLoss of CH₃ (m/z 196), Loss of C₃H₇ (m/z 168)A characteristic fragmentation pattern for isopropyl-substituted aromatics is the loss of a methyl radical (15 Da) to form a stable secondary carbocation.

Part 3: Comparative Analysis and Methodologies

The primary value of this guide lies in understanding why the predicted data differs from the experimental baseline. The introduction of the isopropyl group at the 3-position imposes significant electronic and steric changes.

Visualizing the Comparison

Caption: Key property comparison between the parent compound and its isopropyl derivative.

Experimental Protocols: A Self-Validating System

To experimentally verify the computational predictions, a rigorous and well-defined set of analytical procedures is required. Each protocol serves to validate the findings of the others.

1. Proton and Carbon NMR Spectroscopy Protocol

  • Objective: To confirm the molecular structure, specifically the presence and connectivity of the isopropyl group and the substitution pattern on the aromatic rings.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[18]

    • Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.[19]

    • Acquire ¹³C NMR spectra, typically requiring a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

    • Data Analysis: Integrate the ¹H signals to confirm proton counts. Analyze the chemical shifts and coupling constants (J-values) to establish connectivity.[20] The predicted septet/doublet pattern for the isopropyl group would be definitive proof of its presence.

2. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

  • Objective: To identify the key functional groups (amine N-H, aromatic C=C, and aliphatic C-H).

  • Procedure:

    • Sample Preparation: If the sample is a solid, a small amount (1-2 mg) can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[21] Ensure the diamond crystal is clean before and after analysis.

    • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.[22]

    • Sample Scan: Place the sample on the ATR crystal and apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 32-64 scans at a resolution of 4 cm⁻¹.[22]

    • Data Analysis: Identify characteristic absorption bands. The key differentiator would be the appearance of strong C-H stretching bands between 2870-2960 cm⁻¹, confirming the presence of the sp³-hybridized carbons of the isopropyl group.[17][23]

3. Mass Spectrometry (MS) Protocol

  • Objective: To determine the exact molecular weight and analyze fragmentation patterns to support the proposed structure.

  • Procedure:

    • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with Liquid Chromatography (LC-MS).

    • Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for generating fragments, while Electrospray Ionization (ESI) is a softer method ideal for confirming the molecular ion.[24]

    • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion peak (M⁺ or [M+H]⁺).

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[25]

    • Data Analysis: The high-resolution mass of the molecular ion should match the calculated exact mass of C₁₅H₁₇N. The fragmentation pattern should show a prominent peak corresponding to the loss of a methyl group (M-15), a hallmark of an isopropyl substituent.

Visualizing the Workflow

experimental_workflow cluster_analysis Spectroscopic & Spectrometric Analysis cluster_results Data Output substance Purified 3-Isopropyl-4-aminobiphenyl NMR NMR Spectroscopy (¹H, ¹³C) substance->NMR IR FTIR Spectroscopy substance->IR MS Mass Spectrometry (HRMS, MS/MS) substance->MS nmr_data Structure & Connectivity NMR->nmr_data ir_data Functional Groups IR->ir_data ms_data Molecular Weight & Fragmentation MS->ms_data conclusion Structure Confirmation nmr_data->conclusion ir_data->conclusion ms_data->conclusion

Caption: A standard workflow for the structural elucidation of a novel organic compound.

Conclusion: Bridging Prediction and Reality

This guide demonstrates a powerful strategy for characterizing a novel compound in the absence of pre-existing data. By anchoring our analysis in the solid experimental foundation of a parent molecule, 4-aminobiphenyl, we can leverage computational chemistry and established principles of substituent effects to build a highly detailed and predictive profile for 3-Isopropyl-4-aminobiphenyl.

The analysis predicts that the addition of an isopropyl group will increase the molecule's molecular weight and hydrophobicity, and introduce unique, identifiable signals in its NMR, IR, and Mass spectra. From a toxicological perspective, the steric hindrance from the ortho-isopropyl group could potentially hinder the metabolic N-oxidation required for carcinogenic activation, a hypothesis that warrants experimental investigation. The protocols outlined provide a clear and robust pathway for any researcher to synthesize and validate these predictions, ultimately confirming the structure and properties of this novel aromatic amine.

References

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.
  • Science.gov. (n.d.). carcinogenic aromatic amines: Topics by Science.gov.
  • Breast Cancer Prevention Partners (BCPP). (n.d.). Aromatic Amines.
  • Vineis, P., & Pirastu, R. (1997). Aromatic amines and cancer. Cancer Causes & Control, 8(3), 346-355.
  • Thorn, K. A., & Cox, L. G. (2007). Substitution Patterns in Aromatic Rings by Increment Analysis. Model Development and Application to Natural Organic Matter. Analytical Chemistry, 79(3), 1034-1045.
  • U.S. Environmental Protection Agency. (1999). 4-Aminobiphenyl.
  • Wikipedia. (n.d.). 4-Aminobiphenyl.
  • National Toxicology Program. (n.d.). RoC Profile: 4-Aminobiphenyl.
  • EurekAlert!. (2008). Carcinogenicity of some aromatic amines, organic dyes and related exposures.
  • International Labour Organization & World Health Organization. (2021). ICSC 0759 - 4-AMINOBIPHENYL.
  • National Oceanic and Atmospheric Administration. (n.d.). 4-AMINOBIPHENYL. CAMEO Chemicals.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514-1526.
  • Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph.
  • Duret, P., et al. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. Organic & Biomolecular Chemistry, 11(17).
  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
  • Chemistry with Caroline. (2021, October 6).
  • Maksymenko, V., et al. (2024).
  • Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs).
  • Benchchem. (n.d.). Application Note: Protocol for ¹H and ¹³C NMR Characterization of Imines.
  • Chemistry LibreTexts. (2023). Conformations of Biphenyls.
  • Organic Chemistry Tutor. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
  • University of California, Davis. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment).
  • Li, Y., et al. (2026). Solvent-Free α-Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr) Ph2 Pd(cin)Cl.
  • Bull, J. A., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy.
  • Bull, J. A., et al. (2008). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
  • James, T. D., & Phillips, M. D. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Arshad, M., et al. (2020). Synthesis, quantification, dft calculation and molecular docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone.
  • Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • Pearson+. (n.d.). During the electrophilic aromatic substitution of isopropylbenzene.... Study Prep.
  • Clayden, J., et al. (2012). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 17(12), 14379-14403.
  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects.
  • Shahana, M. F., & Yardily, A. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, DFT, AND DOCKING STUDIES OF (4-AMINO-2-(PHENYLAMINO) THIAZOL-5-YL)(THIOPHENE-2-YL)METHANONE AND (4-AMINO-2-(4-CHLOROPHENYL)AMINO)THIAZOL.
  • Mohamed, G. G., et al. (2025). Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis and anti-cancer activities of (4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl)methyl 2-acetoxybenzoate compound.
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  • Patel, K. D., et al. (2021). Synthesis, molecular docking, DFT study, and in vitro antimicrobial activity of some 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives. Journal of Biochemical and Molecular Toxicology, 35(11), e22903.
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  • protocols.io. (2025). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry.

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Comparative

Comparative Guide: Validating the Mutagenic Potency and Metabolic Stability of 3-Isopropyl-4-aminobiphenyl

The following guide provides an in-depth technical analysis of 3-Isopropyl-4-aminobiphenyl , focusing on its validation as a chemical probe for toxicological efficacy and metabolic stability. Executive Summary & Core Dir...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-Isopropyl-4-aminobiphenyl , focusing on its validation as a chemical probe for toxicological efficacy and metabolic stability.

Executive Summary & Core Directive

3-Isopropyl-4-aminobiphenyl (3-I-4-ABP) (CAS: 127502-69-6) is a structural analogue of the potent human carcinogen 4-aminobiphenyl (4-ABP) . Unlike therapeutic agents where "efficacy" denotes clinical benefit, in the context of this compound, efficacy refers to its mutagenic potency and metabolic activation efficiency .

This guide targets researchers in predictive toxicology and drug safety assessment . It validates the use of 3-I-4-ABP as a critical model for studying the "Ortho Effect" —specifically, how steric hindrance at the 3-position modulates the metabolic activation of arylamines by Cytochrome P450 enzymes (CYP1A2). By comparing 3-I-4-ABP with its unhindered parent (4-ABP) and other analogues, scientists can validate Quantitative Structure-Activity Relationship (QSAR) models essential for designing safer drugs.

Mechanism of Action: The Steric Gatekeeper

The biological activity of 3-I-4-ABP is governed by its metabolic fate. Arylamines are pro-carcinogens requiring bioactivation to form DNA adducts.[1]

The Bioactivation Pathway[1]
  • N-Hydroxylation (Activation): The primary amine is oxidized by CYP1A2 in the liver to form an N-hydroxy metabolite.

  • Esterification: Phase II enzymes (NAT1/NAT2 or SULTs) convert the N-hydroxy species into an unstable ester (e.g., N-acetoxy or N-sulfonyloxy).

  • Nitrenium Ion Formation: Spontaneous cleavage generates a highly electrophilic arylnitrenium ion .

  • DNA Adduct Formation: The nitrenium ion attacks the C8 position of guanine, causing mutations.

The "Ortho Effect" (Steric Hindrance)
  • 4-Aminobiphenyl (4-ABP): Unhindered.[2] Rapidly N-hydroxylated by CYP1A2. High Potency.

  • 3-Methyl-4-aminobiphenyl: The methyl group is small enough to allow N-hydroxylation but enhances lipophilicity and stabilizes the nitrenium ion electronically. Increased Potency.

  • 3-Isopropyl-4-aminobiphenyl (3-I-4-ABP): The bulky isopropyl group sterically clashes with the active site of CYP1A2, hindering the approach of the heme iron to the amino nitrogen. This reduces the rate of N-hydroxylation , thereby lowering its mutagenic efficacy compared to 4-ABP.

Pathway Visualization

Bioactivation Procarcinogen 3-Isopropyl-4-aminobiphenyl (Pro-carcinogen) CYP1A2 CYP1A2 Enzyme (Liver) Procarcinogen->CYP1A2 Substrate Binding NHydroxy N-Hydroxy Metabolite (Proximate Carcinogen) CYP1A2->NHydroxy N-Hydroxylation StericBlock Steric Hindrance (Isopropyl Group) StericBlock->CYP1A2 Inhibits Binding PhaseII NAT/SULT Enzymes (Phase II) NHydroxy->PhaseII Conjugation Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) PhaseII->Nitrenium Spontaneous Cleavage DNA DNA Adducts (Mutation) Nitrenium->DNA Covalent Binding

Caption: Comparative metabolic activation pathway showing the inhibitory role of steric hindrance (red octagon) on CYP1A2-mediated N-hydroxylation.

Comparative Efficacy: 3-I-4-ABP vs. Alternatives

The following table compares 3-I-4-ABP with standard arylamine models to validate its utility in QSAR studies.

Feature3-Isopropyl-4-aminobiphenyl 4-Aminobiphenyl (4-ABP) 3-Methyl-4-aminobiphenyl
Role Test Probe (Steric Probe)Reference Standard (Positive Control)Potency Enhancer Model
Steric Bulk High (Isopropyl)None (Hydrogen)Low (Methyl)
CYP1A2 Affinity Reduced (Steric Clash)HighHigh
Mutagenic Potency Moderate/Low (Predicted)High Very High
Primary Use Validating steric limits of toxicityInducing bladder cancer modelsStudying electronic activation
Metabolic Fate Favors C-hydroxylation (Detoxification)Favors N-hydroxylation (Activation)Favors N-hydroxylation

Key Insight: Researchers use 3-I-4-ABP to demonstrate that increasing the size of the ortho-substituent (from Methyl to Isopropyl) shifts the metabolism from activation (N-hydroxylation) to detoxification (Ring hydroxylation) , thereby reducing toxicity.

Experimental Protocols for Validation

To validate the efficacy of 3-I-4-ABP as a mutagenic probe, the following protocols must be employed.

Protocol A: Ames Test (Mutagenicity Assay)

Objective: To quantify the mutagenic potency of 3-I-4-ABP relative to 4-ABP.

  • Strain Selection: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation System (S9 Mix):

    • Prepare 10% S9 mix from Aroclor 1254-induced rat liver (rich in CYP1A2).

    • Note: Without S9, 3-I-4-ABP is non-mutagenic (requires bioactivation).

  • Dose Range: Test 0, 10, 50, 100, 500, and 1000 µ g/plate .

  • Incubation:

    • Mix bacteria + test compound + S9 mix in soft agar.

    • Pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48 hours.

  • Data Analysis: Count revertant colonies.

    • Validation Criteria: A dose-dependent increase in revertants >2x background confirms mutagenic efficacy.

    • Expected Result: 3-I-4-ABP should show lower revertants/nmol than 4-ABP due to steric hindrance.

Protocol B: In Vitro Microsomal Stability Assay

Objective: To measure the rate of N-hydroxylation (activation) vs. C-hydroxylation (detoxification).

  • Incubation System:

    • Substrate: 3-I-4-ABP (10 µM).

    • Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP1A2 (20 pmol).

    • Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Reaction:

    • Pre-incubate enzyme + buffer at 37°C for 5 min.

    • Initiate with NADPH.

    • Sample at 0, 5, 10, 20, 30, 60 min.

  • Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., Phenacetin).

  • Analysis: LC-MS/MS.

    • Monitor transition for N-hydroxy-3-isopropyl-4-aminobiphenyl (M+16).

  • Calculation: Plot ln(remaining parent) vs. time to determine intrinsic clearance (

    
    ).
    

Safety & Handling (Toxicological Warning)

CRITICAL WARNING: 3-Isopropyl-4-aminobiphenyl is a structural analogue of a known human carcinogen. It must be handled as a suspected carcinogen .

  • Containment: All weighing and solution preparation must occur inside a certified Chemical Fume Hood or Glovebox.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Deactivation: Treat waste with 10% sodium hypochlorite (bleach) to oxidize the amine before disposal, though incineration is the preferred method for biphenyls.

References

  • National Cancer Institute (NCI). (n.d.). Chemical Carcinogenesis Research Information System (CCRIS) Database Record 8856: 3-Isopropyl-4-aminobiphenyl.[3] U.S. National Library of Medicine. Link

  • Gorrod, J. W., & Manson, D. (1986). The metabolism of aromatic amines. Xenobiotica, 16(10-11), 933-955. Link

  • Benigni, R., & Bossa, C. (2011). Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews, 111(4), 2507-2536. Link

  • Hein, D. W. (2002). Molecular genetics and function of NAT1 and NAT2: role in aromatic amine metabolism and carcinogenesis. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 506, 65-77. Link

  • PubChem. (2024). Compound Summary: 3-Isopropyl-4-aminobiphenyl (CAS 127502-69-6).[3][4] National Center for Biotechnology Information. Link

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of 3-Isopropyl-4-aminobiphenyl: A Comparative Cost-Benefit Analysis

Introduction 3-Isopropyl-4-aminobiphenyl is a substituted biaryl amine, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis, while not extensively documented in readily...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Isopropyl-4-aminobiphenyl is a substituted biaryl amine, a structural motif of significant interest in medicinal chemistry and materials science. Its synthesis, while not extensively documented in readily available literature, can be approached through several established synthetic strategies. The optimal choice of a synthetic route for any molecule is a complex decision, balancing factors such as starting material cost, reagent expense, overall yield, process safety, and scalability.

This guide provides an in-depth comparative analysis of three plausible synthetic routes to 3-Isopropyl-4-aminobiphenyl, designed for researchers, chemists, and process development professionals. We will dissect each pathway from a mechanistic and practical standpoint, providing detailed experimental protocols derived from analogous transformations, a thorough cost-benefit analysis, and a final recommendation based on a multi-faceted evaluation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-Isopropyl-4-aminobiphenyl reveals three primary bond disconnections that form the basis of our comparative routes:

  • Route A: Suzuki-Miyaura Coupling: Disconnection of the C-C bond between the two phenyl rings. This is a robust and widely used method for biaryl synthesis.

  • Route B: Buchwald-Hartwig Amination: Disconnection of the C-N bond. This strategy relies on the palladium-catalyzed amination of an aryl halide, a cornerstone of modern amine synthesis.

  • Route C: Friedel-Crafts Alkylation: Disconnection of the isopropyl C-C bond. This classic electrophilic aromatic substitution introduces the isopropyl group onto a pre-existing aminobiphenyl core.

G cluster_A Route A: Suzuki-Miyaura Coupling cluster_B Route B: Buchwald-Hartwig Amination cluster_C Route C: Friedel-Crafts Alkylation Target 3-Isopropyl-4-aminobiphenyl A1 4-Bromo-2-isopropylaniline A1->Target C-C Bond Formation A2 Phenylboronic Acid A2->Target C-C Bond Formation B1 3-Isopropyl-4-bromobiphenyl B1->Target C-N Bond Formation B2 Ammonia Source B2->Target C-N Bond Formation C1 4-Aminobiphenyl (Protected) C1->Target C-C Bond Formation C2 Isopropylation Agent C2->Target C-C Bond Formation

Caption: Retrosynthetic analysis of 3-Isopropyl-4-aminobiphenyl.

Route A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most powerful and versatile method for constructing C(sp²)-C(sp²) bonds.[1] This route proposes the coupling of a readily available or synthesizable halogenated aniline with phenylboronic acid.

Synthetic Pathway

Caption: Schematic for Route A via Suzuki-Miyaura coupling.

Expertise & Causality

The key to this route is the strategic choice of 4-bromo-2-isopropylaniline as the starting material. The bromine atom provides the necessary handle for the palladium-catalyzed cross-coupling, while the pre-installed amino and isopropyl groups ensure the correct final substitution pattern. The amino group is electron-donating, which can sometimes slow the initial oxidative addition step compared to electron-neutral substrates, but modern catalyst systems are highly efficient for anilines.[2] The transmetalation step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[1]

Experimental Protocol (Representative)
  • Materials: 4-Bromo-2-isopropylaniline (1.0 eq.), Phenylboronic acid (1.2 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), SPhos (0.04 eq.), Potassium phosphate (K₃PO₄, 2.0 eq.), Toluene/Water (5:1 mixture).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-isopropylaniline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic phase sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the final product.

Cost-Benefit Analysis
FactorAnalysis
Cost Moderate. Phenylboronic acid is relatively inexpensive.[3][4][5][6] The primary costs are associated with the 4-bromo-2-isopropylaniline precursor[7] and the palladium catalyst/phosphine ligand system.[8][9][10] While catalyst loading is low, ligands can be expensive.
Yield High. Suzuki couplings of this type are well-established and generally provide high yields (typically >80%).[2][11]
Scalability Excellent. The reaction is robust, and numerous industrial processes utilize Suzuki couplings. Conditions are generally mild.
Safety Good. Boronic acids have low toxicity.[1] Palladium catalysts are used in small quantities. Standard handling of organic solvents is required.
Green Chemistry Fair. While catalytic, the reaction generates stoichiometric inorganic salts as waste. The atom economy is reasonable. Using water as a co-solvent is a positive attribute.

Route B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a direct method to form C-N bonds under relatively mild conditions.[12][13] This route would involve the amination of a pre-formed 3-isopropyl-4-halobiphenyl.

Synthetic Pathway

Caption: Schematic for Route B via Buchwald-Hartwig amination.

Expertise & Causality

The primary challenge of this route is the synthesis of the 3-isopropyl-4-bromobiphenyl starting material, which is not commercially available. This would likely require a multi-step synthesis itself (e.g., Suzuki coupling to form 4-bromobiphenyl, followed by Friedel-Crafts isopropylation), making the overall route convergent and likely lower-yielding.

Furthermore, the direct monoarylation of ammonia is challenging as the primary amine product is often more reactive than ammonia itself, leading to diarylation byproducts.[14] Therefore, an ammonia surrogate like benzophenone imine is typically used, which requires an additional hydrolysis step to reveal the primary amine.[14]

Experimental Protocol (Representative)
  • Part 1: Buchwald-Hartwig Amination

    • Materials: 3-Isopropyl-4-bromobiphenyl (1.0 eq.), Benzophenone imine (1.2 eq.), Pd₂(dba)₃ (0.01 eq.), BINAP (0.03 eq.), Sodium tert-butoxide (NaOtBu, 1.4 eq.), Toluene.

    • Procedure:

      • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.

      • Add the 3-isopropyl-4-bromobiphenyl and toluene.

      • Add the benzophenone imine and seal the tube.

      • Heat the reaction at 100 °C for 16-24 hours.

      • Cool, dilute with ether, and filter through Celite.

      • Concentrate the filtrate and purify by chromatography to isolate the imine intermediate.

  • Part 2: Hydrolysis

    • Procedure:

      • Dissolve the isolated imine in tetrahydrofuran (THF).

      • Add 2M hydrochloric acid (HCl) and stir at room temperature for 2-4 hours.

      • Neutralize the reaction with aqueous sodium bicarbonate (NaHCO₃).

      • Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

      • Purify by column chromatography to yield the final product.

Cost-Benefit Analysis
FactorAnalysis
Cost High. The primary drawback is the cost and effort to synthesize the 3-isopropyl-4-bromobiphenyl precursor. The palladium catalyst and specialized ligands like BINAP also contribute significantly to the cost.[12]
Yield Moderate to Low (Overall). While each step (amination, hydrolysis) can be high-yielding, the multi-step nature, especially including the synthesis of the starting material, will lower the overall yield significantly compared to a more linear route.
Scalability Fair. The use of strong bases like NaOtBu and air-sensitive catalysts can present challenges on a large scale.
Safety Fair. Sodium tert-butoxide is a strong, corrosive base. Toluene is a flammable solvent. Standard precautions for air-sensitive reagents are necessary.
Green Chemistry Poor. This is a longer, less convergent route with lower overall atom economy. It generates significant waste from the precursor synthesis and protection/deprotection steps.

Route C: Friedel-Crafts Alkylation

This route employs a classic electrophilic aromatic substitution to introduce the isopropyl group onto a 4-aminobiphenyl backbone. However, the strong Lewis basicity of the amino group complicates standard Friedel-Crafts conditions.[15]

Synthetic Pathway

Caption: Schematic for Route C via Friedel-Crafts alkylation.

Expertise & Causality

Direct Friedel-Crafts alkylation of anilines is generally unsuccessful because the Lewis acid catalyst (e.g., AlCl₃) complexes with the lone pair on the nitrogen atom.[15] This deactivates the ring towards electrophilic attack. To overcome this, the amine must first be protected, typically as an amide. The resulting acetanilide is still ortho-, para-directing and activating enough to undergo alkylation. The ortho-position to the amide (position 3 of the biphenyl) is the sterically favored position for the incoming isopropyl group. A final hydrolysis step is required to deprotect the amine.[16] Using a Brønsted acid like sulfuric acid with an alcohol can be an effective way to generate the carbocation electrophile.[17]

Experimental Protocol (Representative)
  • Part 1: Acetylation (Protection)

    • Procedure: Dissolve 4-aminobiphenyl (1.0 eq.) in glacial acetic acid. Add acetic anhydride (1.1 eq.) and stir at room temperature for 1 hour. Pour the mixture into ice water to precipitate the product. Filter, wash with water, and dry to yield N-(biphenyl-4-yl)acetamide.

  • Part 2: Friedel-Crafts Isopropylation

    • Procedure: Add N-(biphenyl-4-yl)acetamide (1.0 eq.) to concentrated sulfuric acid at 0 °C. Slowly add 2-propanol (1.5 eq.) while maintaining the low temperature. Allow the reaction to warm to room temperature and stir for 24 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution). Extract the product with dichloromethane, dry, and concentrate. Purify by recrystallization or chromatography.

  • Part 3: Hydrolysis (Deprotection)

    • Procedure: Reflux the N-(3-isopropylbiphenyl-4-yl)acetamide from the previous step in a mixture of ethanol and concentrated HCl for 6-12 hours. Cool the solution, neutralize with aqueous NaOH, and extract with ethyl acetate. Wash the organic layer, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography.

Cost-Benefit Analysis
FactorAnalysis
Cost Low. The starting materials (4-aminobiphenyl, acetic anhydride, 2-propanol, sulfuric acid, HCl) are all inexpensive bulk chemicals.[18][19][20] No expensive catalysts are required.
Yield Low to Moderate (Overall). This is a three-step synthesis. While each step may have a reasonable yield (e.g., protection ~90%, deprotection ~85%), the Friedel-Crafts step can be problematic, often suffering from low yields and the formation of regioisomers or poly-alkylated byproducts, significantly impacting the overall yield.[21]
Scalability Fair to Poor. The use of large quantities of concentrated sulfuric acid and the highly exothermic nature of quenching and neutralization steps pose significant safety and engineering challenges on a large scale.
Safety Poor. This route involves large volumes of concentrated, corrosive acids (H₂SO₄, HCl) and requires careful handling of exothermic reactions. 4-Aminobiphenyl itself is a known carcinogen and requires strict handling protocols.
Green Chemistry Poor. The reaction generates a large amount of acidic and basic waste during workup and neutralization. The atom economy is poor due to the protection/deprotection sequence.

Comparative Summary and Recommendation

Synthesis RouteOverall StepsStarting Material CostCatalyst/Reagent CostOverall Yield (Est.)Scalability & SafetyKey AdvantageKey Disadvantage
A: Suzuki-Miyaura 1 (from precursor)ModerateModerate-HighHigh (>80%)ExcellentHigh yield, clean reaction, robustCost of catalyst/ligand and precursor
B: Buchwald-Hartwig 2+ (from precursor)HighHighLow (<40%)FairDirect C-N bond formationInaccessible starting material, multi-step
C: Friedel-Crafts 3LowLowLow-Moderate (20-50%)PoorVery low-cost reagentsLow yield, poor safety, large waste stream

Data Presentation: Estimated Cost per Mole

RouteReagentExample Price (USD)Moles per Mole Product (Est.)Cost Contribution (USD/mol Product)
A: Suzuki 4-Bromo-2-isopropylaniline~$20/g1.25~$5,350
Phenylboronic Acid$151/50g[3]1.2$4.40
Pd(OAc)₂ / SPhos~$100/g (ligand)0.02 / 0.04~$100
Total (Est.) ~$5,454
C: Friedel-Crafts 4-Aminobiphenyl$110/25g[19]1.8$13.40
Acetic Anhydride~$50/L2.0~$2.00
2-Propanol~$30/L2.7~$0.50
H₂SO₄, HCl, NaOHBulkLarge excess~$5.00
Total (Est.) ~$21

(Note: Prices are estimates based on catalog listings for research quantities and are subject to significant variation.[3][19] Yields are estimated based on literature for similar reactions. Cost for Route B is omitted due to the non-commercial nature of the key starting material, making a direct comparison impractical, but it would be significantly higher than Route A.)

Conclusion and Recommendation

Based on this comprehensive analysis, a clear recommendation emerges depending on the specific goals of the synthesis:

  • For Bench-Scale Research & Development (Highest Likelihood of Success): Route A (Suzuki-Miyaura Coupling) is the unequivocally superior method. Despite the higher raw material cost, its reliability, high yield, and clean reaction profile make it the most efficient route in terms of time and effort to obtain the target compound with high purity. The predictability and robustness of the Suzuki coupling minimize the need for extensive optimization.

  • For Large-Scale Industrial Production (Cost-Driven): The choice is more complex. The extremely low cost of reagents for Route C (Friedel-Crafts Alkylation) is attractive. However, this is offset by a low overall yield, significant safety hazards associated with handling large volumes of corrosive acids, and a substantial waste stream requiring treatment. The process would require significant investment in specialized equipment and process safety control to be viable. While Route A has higher initial costs, its efficiency, scalability, and more manageable safety profile could lead to a lower overall cost of goods (COGS) at scale when factors like throughput, waste disposal, and labor are considered.

Route B (Buchwald-Hartwig Amination) is not recommended. The requirement to first synthesize the key 3-isopropyl-4-bromobiphenyl intermediate makes it an inefficient and non-competitive pathway compared to the other options.

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